Butylsulfamyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
10305-43-8 |
|---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
N-butylsulfamoyl chloride |
InChI |
InChI=1S/C4H10ClNO2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3 |
InChI Key |
CLYYLYYRTGRJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of Butylsulfamyl chloride
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary & Nomenclature Disambiguation
Warning: The term "Butylsulfamyl chloride" is non-standard and chemically ambiguous. In the context of medicinal chemistry and drug development, this string most accurately refers to
However, it is frequently confused with 1-Butanesulfonyl chloride due to legacy naming conventions. This guide focuses on
Chemical Identity Table
| Property | Specification |
| Systematic Name | |
| IUPAC Name | (Butylamino)sulfonyl chloride |
| CAS Number | 1907-65-9 (Generic generic for n-butyl isomer) / 33581-95-2 (tert-butyl isomer) |
| Molecular Formula | |
| Molecular Weight | 171.65 g/mol |
| Physical State | Colorless to pale yellow liquid (moisture sensitive) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Decomposes in Water |
Chemical Structure and Molecular Weight Analysis
The molecule consists of a butyl chain attached to a nitrogen atom, which is bonded to a sulfonyl chloride moiety. This structure imparts dual reactivity: the sulfur atom is highly electrophilic, while the nitrogen retains acidic character (if secondary) or nucleophilic potential depending on the substitution.
Structural Connectivity
Molecular Weight Calculation Breakdown
Precise molecular weight determination is vital for stoichiometry in high-throughput screening (HTS) library synthesis.
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 4 | 12.011 | 48.044 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.060 | 32.060 |
| Total MW | 171.64 g/mol |
Synthesis Methodology
The synthesis of
Reaction Pathway Diagram
The following diagram illustrates the critical pathway from Butylamine to the Sulfamoyl Chloride, highlighting the transition state and potential side reactions.
Figure 1: Synthetic pathway for N-Butylsulfamoyl Chloride via Sulfuryl Chloride oxidation.
Experimental Protocol: Weiss-Schulze Method (Adapted)
Objective: Synthesis of
-
Preparation: Charge a flame-dried 3-neck round bottom flask with Butylamine Hydrochloride (1.0 eq) and anhydrous Acetonitrile (solvent).
-
Reagent Addition: Add Sulfuryl Chloride (
) (2.0 eq) dropwise at 0°C under atmosphere.-
Causality: Low temperature prevents rapid disproportionation and suppresses the formation of the symmetric sulfamide byproduct.
-
-
Catalysis: Add a catalytic amount of Antimony Pentachloride (
) (0.05 eq) if reaction kinetics are sluggish. -
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor HCl gas evolution (scrubber required).
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove excess
and solvent. -
Purification: Vacuum distillation is preferred due to the compound's thermal sensitivity.
-
Validation: Product should be a clear oil. IR spectrum should show characteristic
bands at ~1370 and 1170 cm⁻¹.
-
Reactivity & Applications in Drug Design
-Butylsulfamoyl chloride is a "soft" electrophile used primarily to install the sulfamoyl moiety into bioactive scaffolds. It is a key intermediate in the synthesis of Sulfonylureas (antidiabetic agents) and Sulfamides (enzyme inhibitors).Mechanism of Action: Nucleophilic Substitution
The chloride atom is a good leaving group, allowing nucleophiles (amines, alcohols) to attack the sulfur center.
Figure 2: Divergent reactivity of N-Butylsulfamoyl chloride yielding Sulfamides and Sulfamates.
Key Application: Sulfonylurea Synthesis
In drug development, this molecule reacts with isocyanates or ureas to form sulfonylurea derivatives, a class of potassium channel blockers.
-
Reaction:
[Complex Rearrangement] Sulfonylurea. -
Note: More commonly, the sulfonamide (
) is synthesized first, then reacted with an isocyanate.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.[1][2]
-
Hydrolysis Risk: Reacts violently with water to release Hydrochloric Acid (HCl) and Butylsulfamic acid .
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Containers must be sealed with parafilm to prevent hydrolysis from atmospheric moisture.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. All transfers must occur in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75430, 1-Butanesulfonyl chloride. (Note: Used for comparative MW verification and property analysis). Retrieved from [Link]
- Spillane, W. J., et al. (2009). "Mechanism of the Reaction of Sulfamoyl Chlorides with Amines." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic grounding for Figure 2).
Sources
An In-depth Technical Guide to Butylsulfonyl Chloride for Advanced Research
This guide provides an in-depth analysis of butylsulfonyl chloride, a versatile reagent in modern organic synthesis. Recognizing the potential ambiguity in its common naming, this document will primarily focus on n-butylsulfonyl chloride, the most frequently utilized isomer, while also clarifying the distinctions between its related structures. This resource is intended for researchers, chemists, and professionals in drug development, offering critical data on safety, handling, and application, grounded in authoritative sources.
Decoding "Butylsulfamyl chloride": Isomer Clarification
The term "this compound" can be ambiguous. In chemical nomenclature, "sulfonyl chloride" refers to an R-SO₂Cl functional group, while "sulfamoyl chloride" refers to an R₂N-SO₂Cl group. The "butyl" prefix can also denote various isomers (n-butyl, sec-butyl, iso-butyl, tert-butyl). The most common compound referred to in laboratory and industrial settings is n-butylsulfonyl chloride. However, other isomers exist and are commercially available.
For clarity, the primary isomers and their corresponding Chemical Abstracts Service (CAS) numbers are presented below. This guide will focus on n-butylsulfonyl chloride (CAS: 2386-60-9).
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| n-Butylsulfonyl chloride | Butane-1-sulfonyl chloride | 2386-60-9 | C₄H₉ClO₂S[1][2][3] |
| tert-Butylsulfamyl chloride | (1,1-Dimethylethyl)sulfamoyl chloride | 33581-95-2 | C₄H₁₀ClNO₂S[4] |
| tert-Butylsulfonyl chloride | 2-Methylpropane-2-sulfonyl chloride | 10490-22-9 | C₄H₉ClO₂S[5] |
n-Butylsulfonyl Chloride (CAS: 2386-60-9): A Profile
n-Butylsulfonyl chloride is a reactive organosulfur compound widely employed as a sulfonating agent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.
Chemical Structure
Caption: Chemical structure of n-Butylsulfonyl chloride.
Physicochemical Properties
The physical properties of n-butylsulfonyl chloride dictate its handling and reaction conditions. It is a liquid at room temperature and is sensitive to moisture.[2][3]
| Property | Value | Source |
| Molecular Weight | 156.63 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow/orange liquid | [1][2][3] |
| Boiling Point | 80-81 °C at 9 mmHg | [2][3] |
| Melting Point | -29 °C | [2][3] |
| Density | 1.208 g/mL at 25 °C | [2][3] |
| Flash Point | 79 °C (175 °F) | [2][3] |
| Water Solubility | Decomposes | [2][3] |
| Sensitivity | Moisture sensitive | [2][3] |
Safety Data Sheet (SDS) Synthesis for n-Butylsulfonyl Chloride
As a senior scientist, the paramount consideration before any experimental work is a thorough understanding of the reagent's hazards. The following is a synthesis of critical safety information from multiple authoritative sources.
Hazard Identification and GHS Classification
n-Butylsulfonyl chloride is a hazardous substance requiring stringent safety protocols. It is classified as corrosive, flammable, and toxic.[6][7]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[7] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[6] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[6] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Signal Word: Danger[8]
Hazard Pictograms: Flame, Corrosion, Skull and Crossbones, Environment
Handling, Storage, and Personal Protective Equipment (PPE)
The reactivity of n-butylsulfonyl chloride necessitates careful handling in a controlled environment.
-
Engineering Controls : All work must be conducted in a well-ventilated chemical fume hood.[6] An emergency safety shower and eyewash station must be readily accessible.[6]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection : Use chemical safety goggles and a face shield.[6][9]
-
Skin and Body Protection : A flame-retardant lab coat is required. For significant quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
-
-
Handling Precautions :
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not inhale vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
The substance is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[7]
-
-
Storage Conditions :
Applications in Organic Synthesis: The Sulfonylation Reaction
The primary utility of n-butylsulfonyl chloride is in the formation of sulfonamides and sulfonate esters. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents (e.g., antibacterial sulfa drugs, diuretics, and anticonvulsants).
The reaction proceeds via nucleophilic attack of an amine (for sulfonamides) or an alcohol (for sulfonate esters) on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.
Generalized Sulfonamide Synthesis Workflow
The following diagram illustrates the logical flow of a typical sulfonamide synthesis using n-butylsulfonyl chloride.
Caption: A typical workflow for sulfonamide synthesis.
Experimental Protocol: Synthesis of N-benzylbutane-1-sulfonamide
This protocol provides a representative, self-validating procedure for the synthesis of a sulfonamide. The causality for each step is explained to ensure both safety and success.
Objective: To synthesize N-benzylbutane-1-sulfonamide from benzylamine and n-butylsulfonyl chloride.
Materials:
-
Benzylamine (1.0 eq)
-
n-Butylsulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous DCM.
-
Causality: A dry, inert atmosphere is critical because n-butylsulfonyl chloride reacts with water, which would consume the reagent and reduce yield.[2][3]
-
-
Base Addition:
-
Add triethylamine (1.5 eq) to the reaction mixture. Cool the flask to 0 °C in an ice bath.
-
Causality: TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction. Adding it before the sulfonyl chloride ensures the amine remains deprotonated and nucleophilic. Cooling is necessary to manage the exothermic reaction upon addition of the sulfonyl chloride.
-
-
Reagent Addition:
-
Dissolve n-butylsulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (benzylamine). Slow, dropwise addition prevents a dangerous temperature spike and minimizes side reactions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzylamine spot is no longer visible.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to validate the reaction endpoint.
-
-
Aqueous Workup:
-
Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes excess TEA. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Isolation:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Causality: Complete removal of water is essential before solvent evaporation to prevent hydrolysis of any unreacted starting material or product.
-
-
Purification:
-
Purify the resulting crude solid or oil by recrystallization or flash column chromatography to yield the pure N-benzylbutane-1-sulfonamide.
-
Causality: Purification is necessary to remove byproducts and unreacted starting materials, ensuring the final product meets the required specifications for characterization and further use.
-
References
-
Oakwood Chemical. n-Butylsulfonyl chloride. [Link]
-
LookChem. Cas 2386-60-9,1-Butanesulfonyl chloride. [Link]
-
Chemsrc. t-butylsulfonyl chloride | CAS#:10490-22-9. [Link]
-
Angene Chemical. Safety Data Sheet for 2-Butynoyl chloride. [Link]
Sources
- 1. CAS 2386-60-9: Butanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 33581-95-2: tert-butylsulfamyl chloride | CymitQuimica [cymitquimica.com]
- 5. t-butylsulfonyl chloride | CAS#:10490-22-9 | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. n-Butylsulfonyl chloride [oakwoodchemical.com]
- 9. angenechemical.com [angenechemical.com]
Optimizing Ligand Efficiency: The Pharmacophore Dynamics of Butylsulfamyl Moieties
Executive Summary
The butylsulfamyl moiety —specifically defined here as the N-butylsulfonamide group (
This guide analyzes the butylsulfamyl group not merely as a functional group, but as a strategic tool for optimizing the Hydrophobic-Polar (HP) balance of lead compounds. We explore its role in shifting activity from cytosolic enzyme inhibition to membrane-bound receptor modulation (e.g., Sulfonylureas), provide validated synthetic protocols, and detail the physicochemical rationale for its inclusion in drug design.
Structural Basis & Physicochemical Properties[1][2][3][4][5]
The efficacy of the butylsulfamyl moiety relies on the interplay between the electron-withdrawing sulfonyl group and the lipophilic alkyl chain.
The Lipophilic Shift
The addition of a butyl chain to a primary sulfonamide induces a drastic shift in physicochemical properties, often determining the molecule's ability to cross biological membranes (Blood-Brain Barrier or Corneal Epithelium).
| Property | Benzenesulfonamide ( | N-Butylbenzenesulfonamide ( | Impact on Pharmacokinetics |
| LogP (Exp) | ~0.9 | ~2.5 - 2.9 | Shifts from water-soluble to membrane-permeable. |
| pKa | ~10.1 | ~10.5 - 11.0 | Secondary sulfonamides are slightly less acidic; reduces ionization at physiological pH. |
| H-Bond Donors | 2 | 1 | Reduces desolvation penalty upon protein binding. |
| Steric Bulk (Taft) | 0.00 | -0.39 (n-butyl) | Creates steric exclusion for small pockets; fits hydrophobic grooves. |
Isomeric Variations
The topology of the butyl group dictates metabolic stability and receptor fit:
-
n-Butyl: High flexibility; ideal for deep hydrophobic pockets (e.g., SUR1 receptor). Susceptible to
-oxidation. -
t-Butyl: Rigid, spherical steric bulk. Blocks metabolic oxidation; often used to lock conformations or prevent hydrolysis.
Mechanism of Action: The "Warhead" vs. The "Tail"
The butylsulfamyl moiety functions through two distinct mechanistic modes depending on the target.
Mode A: Hydrophobic Pocket Engagement (Sulfonylureas)
In ATP-sensitive potassium channels (
-
Mechanism: The sulfonylurea bridge binds the hydrophilic loop, while the N-butyl group (as seen in Carbutamide and Tolbutamide) inserts into a specific hydrophobic pocket, stabilizing the closed state of the channel and triggering insulin release.
Mode B: Zinc Coordination Tuning (Carbonic Anhydrase)
While primary sulfonamides (
-
Strategic Use: However, attaching a butyl chain to the scaffold (rather than the nitrogen) or using secondary sulfonamides in specific isoforms (CA IX) can improve selectivity by interacting with the hydrophobic "wall" of the active site cleft, excluding the inhibitor from ubiquitous isoforms like CA II.
Visualization: Pharmacophore Interaction Logic
Figure 1: Mechanistic dichotomy of the butylsulfamyl moiety. The butyl tail enables hydrophobic anchoring and membrane crossing but can sterically hinder metal coordination if not positioned correctly.
Synthetic Protocols
Reliable synthesis is paramount for SAR studies. Below are two validated protocols: the classical approach for robustness and a modern "green" approach for sensitive substrates.
Protocol A: Classical Schotten-Baumann Sulfonylation
Best for: Rapid generation of simple N-butylsulfonamide libraries.
-
Reagents: Aryl sulfonyl chloride (1.0 eq), n-Butylamine (1.2 eq), Triethylamine (TEA, 2.0 eq), DCM (anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve sulfonyl chloride in DCM at 0°C.
-
Add TEA, followed by dropwise addition of n-butylamine (exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over
. -
Validation: NMR will show distinct butyl triplets at
0.8-0.9 ppm and methylene multiplet at 2.8-3.0 ppm (adjacent to NH).
Protocol B: Iodine-Mediated Oxidative Coupling (Green Chemistry)
Best for: Avoiding unstable sulfonyl chlorides; uses stable sodium sulfinates.
-
Reagents: Sodium sulfinate (
), n-Butylamine, Iodine ( ), Water/Ethyl Acetate biphasic system. -
Mechanism: In situ generation of sulfonyl iodide intermediate.
-
Step-by-Step:
-
Mix sodium sulfinate (1.0 mmol) and butylamine (1.2 mmol) in
(2 mL). -
Add
(1.2 mmol) at RT. -
Stir vigorously for 30 mins. The dark iodine color fades as the reaction proceeds.
-
Yield: Typically >85% with high purity.
-
Visualization: Synthetic Workflow
Figure 2: Dual synthetic pathways for N-butylsulfonamide generation.
Experimental Validation & Quality Control
To ensure the "butylsulfamyl" moiety is functioning as intended (lipophilic tuning vs. specific binding), the following assays are mandatory.
Lipophilicity Assessment (LogD)
Do not rely solely on calculated LogP (cLogP). The sulfonamide NH is acidic (
-
Method: Shake-flask method using Octanol/PBS (pH 7.4).
-
Target Range: For CNS penetration, aim for LogD 2.0 – 3.0. For systemic diuretics, LogD 0.5 – 1.5 is often sufficient.
Carbonic Anhydrase Esterase Assay
Even if the target is not CA, you must screen for off-target inhibition, as sulfonamides are "privileged structures" for CA binding.
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Protocol: Monitor absorbance of 4-nitrophenolate at 400 nm.
-
Expectation: N-butylsulfonamides should show
(low affinity) against hCA-II compared to unsubstituted analogs ( ). If affinity remains high, the butyl group is likely occupying a specific hydrophobic sub-pocket.
References
-
Davies, T. Q., et al. (2020).[1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[1] Organic Letters. Link[1]
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. (2025). N-Butylbenzenesulfonamide.[4] National Library of Medicine. Link
-
Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action revisited: the post-cloning era. Diabetologia. Link
-
Scott, K. A., et al. (2021).[5] Structure-property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. Link
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. CN112279791A - Method for preparing chiral tert-butyl sulfinamide - Google Patents [patents.google.com]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Decomposition Pathways of Butylsulfonyl Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Butylsulfonyl chloride, a key intermediate in organic synthesis and drug development, exhibits a reactivity that, while synthetically advantageous, also predisposes it to various decomposition pathways. An understanding of these degradation routes is paramount for ensuring the stability, purity, and safety of reaction intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the primary decomposition pathways of butylsulfonyl chloride, including hydrolysis, thermal degradation, and photolysis. We will delve into the underlying mechanisms, present methodologies for their investigation, and discuss the analytical techniques essential for the characterization of the parent compound and its degradants. This document is intended to serve as a valuable resource for professionals engaged in the handling, reaction optimization, and stability assessment of butylsulfonyl chloride and related alkanesulfonyl chlorides.
Introduction: The Dichotomy of Reactivity and Instability
The utility of butylsulfonyl chloride in organic synthesis stems from the electrophilicity of the sulfur atom, which is highly susceptible to nucleophilic attack.[1] This reactivity, however, is a double-edged sword, as it also renders the molecule prone to degradation under various conditions encountered during synthesis, workup, and storage. The primary modes of decomposition—hydrolysis, thermal decomposition, and photodegradation—can lead to the formation of impurities that may compromise the yield and purity of the desired product and potentially introduce toxic byproducts.
This guide will systematically dissect each of these decomposition pathways, providing a mechanistic understanding that is crucial for developing robust synthetic protocols and ensuring the long-term stability of materials.
Hydrolytic Decomposition: The Ubiquitous Pathway
The most prevalent decomposition pathway for sulfonyl chlorides is hydrolysis, owing to the high reactivity of the sulfonyl chloride moiety with water.[2] This reaction is often a significant concern during aqueous workups and storage in non-anhydrous conditions.
Mechanism of Hydrolysis
The hydrolysis of alkanesulfonyl chlorides, including butylsulfonyl chloride, is generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction is characterized by a transition state where both the nucleophile and the leaving group are partially bonded to the sulfur atom.
The reaction can be generalized as follows:
R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O
In the case of butylsulfonyl chloride, the product is butanesulfonic acid and hydrochloric acid. The presence of base can significantly accelerate this process by deprotonating water to form the more potent nucleophile, hydroxide ion.
Factors Influencing Hydrolysis Rate
Several factors can influence the rate of hydrolysis of butylsulfonyl chloride:
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
pH: The rate of hydrolysis is significantly faster under basic conditions due to the higher concentration of the more nucleophilic hydroxide ion. Acidic conditions can also catalyze the reaction, albeit to a lesser extent.
-
Solvent Polarity: While butylsulfonyl chloride is typically handled in organic solvents, the presence of residual water can lead to hydrolysis. The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.
Thermal Decomposition: Pathways at Elevated Temperatures
Elevated temperatures, often employed to drive reactions to completion, can induce the thermal decomposition of sulfonyl chlorides. For alkanesulfonyl chlorides, two primary mechanistic pathways are generally considered: a radical chain mechanism and an ionic mechanism.
Radical Chain Mechanism
The homolytic cleavage of the S-Cl bond is a common pathway for the thermal decomposition of alkanesulfonyl chlorides, initiating a radical chain reaction. This process typically requires high temperatures. The key steps are:
-
Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical. Butyl-SO₂Cl → Butyl-SO₂• + Cl•
-
Propagation: The sulfonyl radical can lose sulfur dioxide to form a butyl radical. Butyl-SO₂• → Butyl• + SO₂ The butyl radical can then react with another molecule of butylsulfonyl chloride.
-
Termination: Combination of radicals to form stable products.
Ionic Mechanism
In some cases, particularly in polar solvents, an ionic mechanism may be favored. This pathway involves the heterolytic cleavage of the C-S bond, leading to the formation of a carbocation and a sulfonyl chloride anion. For primary alkanesulfonyl chlorides like butylsulfonyl chloride, this pathway is generally less favored than for tertiary or benzylic sulfonyl chlorides due to the relative instability of the primary carbocation.
Photolytic Decomposition: The Influence of Light
Exposure to ultraviolet (UV) light can also induce the decomposition of sulfonyl chlorides. Similar to thermal decomposition, photolytic degradation often proceeds through a radical mechanism initiated by the homolytic cleavage of the S-Cl or C-S bond. The specific products formed will depend on the wavelength of light and the reaction medium. For sulfonamides, which are derivatives of sulfonyl chlorides, photoproducts arising from cleavage of the sulfonamide bond and SO₂ extrusion have been identified.[4]
Experimental Investigation of Decomposition Pathways
A thorough understanding of the decomposition of butylsulfonyl chloride requires well-designed experimental studies. Forced degradation (stress testing) is a key methodology to identify potential degradation products and establish degradation pathways.
Forced Degradation Protocol
A systematic forced degradation study should expose butylsulfonyl chloride to a range of stress conditions:[5]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve in 0.1 M - 1 M HCl; incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | Dissolve in 0.1 M - 1 M NaOH; incubate under similar conditions to acid hydrolysis. |
| Oxidative Degradation | Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. |
| Thermal Degradation | Expose the neat compound or a solution to elevated temperatures (e.g., 60-100°C) in a controlled environment. |
| Photodegradation | Expose a solution to a light source with a defined output (e.g., as per ICH Q1B guidelines), with a dark control for comparison. |
Analytical Methodologies for Characterization
The identification and quantification of butylsulfonyl chloride and its degradation products require a suite of analytical techniques.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the parent compound and its non-volatile degradation products. A stability-indicating HPLC method should be developed and validated.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar analytes.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of degradation products.[7] Both ¹H and ¹³C NMR are invaluable.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the parent compound and its degradants, particularly the characteristic S=O and S-Cl stretches.[7]
| Analytical Technique | Primary Application | Key Information Provided |
| HPLC | Quantification of parent compound and non-volatile degradants | Purity, degradation kinetics |
| GC-MS | Identification and quantification of volatile degradants | Molecular weight, fragmentation patterns |
| NMR | Structural elucidation of degradation products | Connectivity, chemical environment of atoms |
| IR | Functional group analysis | Presence of key functional groups |
Conclusion and Recommendations
The decomposition of butylsulfonyl chloride is a critical consideration for its effective use in research and development. The primary degradation pathways—hydrolysis, thermal decomposition, and photolysis—can be mitigated through careful control of reaction and storage conditions.
Key recommendations for minimizing decomposition include:
-
Strict exclusion of moisture: Use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during reactions and storage.
-
Temperature control: Avoid excessive temperatures during reactions and storage. If elevated temperatures are necessary, reaction times should be minimized.
-
Protection from light: Store butylsulfonyl chloride in amber containers to prevent photolytic degradation.
-
pH control: During aqueous workups, maintain a neutral or slightly acidic pH and minimize the contact time with the aqueous phase.
By understanding the mechanistic underpinnings of these decomposition pathways and employing appropriate analytical methodologies for their study, researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final products.
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
-
Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available at: [Link]
-
Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for synthesizing sulfonamides using Butylsulfamyl chloride
Application Note: High-Fidelity Synthesis of Sulfonamides Using
Executive Summary & Reagent Definition
This guide details the protocol for synthesizing
Critical Nomenclature Clarification: The term "Butylsulfamyl chloride" is chemically ambiguous and often a misnomer in industrial procurement.
-
Target Reagent:
-Butanesulfonyl chloride ( ). This reagent introduces the butylsulfonyl group ( ) to an amine, forming a sulfonamide . -
Alternative (Rare):
-butylsulfamoyl chloride ( ). This would form a sulfamide .[1][2][3][4][5] -
Assumption: Based on standard medicinal chemistry practices for "sulfonamide synthesis," this protocol utilizes
-Butanesulfonyl chloride .
Application Scope:
-
Drug Discovery: Synthesis of carbonic anhydrase inhibitors, antibacterial agents, and protease inhibitors.
-
Materials Science: Creation of plasticizers and polymerization initiators.
Chemical Mechanism & Rationale
The formation of the sulfonamide bond is a nucleophilic substitution at the sulfur atom.[6] Unlike carbonyl chemistry (which proceeds via a tetrahedral intermediate), sulfonyl substitution is often described as a concerted
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine nitrogen lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride.[1][2][3][6][7]
-
Proton Transfer: The base (Triethylamine or Pyridine) deprotonates the intermediate ammonium species.
-
Elimination: Chloride (
) is expelled as the leaving group.
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow from reagents to stable sulfonamide, highlighting the critical role of base scavenging.
Experimental Protocol
Reagent Specifications
| Component | Chemical Name | CAS | Equivalents | Role |
| Electrophile | 2386-60-9 | 1.1 - 1.2 eq | Source of sulfonyl group.[5][8][9][10][11] Moisture sensitive.[12] | |
| Nucleophile | Primary/Secondary Amine | Various | 1.0 eq | Substrate.[5][10] |
| Base | Triethylamine (Et | 121-44-8 | 1.5 - 2.0 eq | Scavenges HCl; drives equilibrium. |
| Catalyst (Optional) | DMAP | 1122-58-3 | 0.1 eq | Acyl transfer catalyst for sterically hindered amines. |
| Solvent | Dichloromethane (DCM) | 75-09-2 | [0.2 M] | Inert carrier; ensures solubility. |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Why? Sulfonyl chlorides hydrolyze rapidly in moist air to form sulfonic acids (
), which are unreactive toward amines.
Step 2: Solvation
-
Add the Amine (1.0 equiv) to the flask.
-
Add anhydrous DCM (Concentration
0.1M to 0.2M relative to amine). -
Add Triethylamine (1.5 equiv).
-
Note: If the amine is a hydrochloride salt (e.g.,
), increase base to 2.5 equiv to free the amine.
Step 3: Controlled Addition (The Critical Step)
-
Cool the reaction mixture to 0°C (Ice/Water bath).
-
Add
-Butanesulfonyl chloride (1.1 equiv) dropwise via syringe or addition funnel. -
Why 0°C? The reaction is exothermic. Heat promotes side reactions (disulfonylation) and decomposition.
Step 4: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Validation: Monitor by TLC or LC-MS.
-
Target: Disappearance of the starting amine peak.
-
Observation: Sulfonamides are typically less polar than the starting amine (higher
on Silica/EtOAc).
-
Step 5: Quench & Workup (The "Acid Wash")
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
). Combine organic layers. -
The Acid Wash (Crucial): Wash the organic layer with 1M HCl .
-
Purpose: This protonates and removes unreacted amine and the triethylamine/pyridine base into the aqueous layer. The sulfonamide (
) remains neutral and stays in the organic layer. -
Exception: Do NOT use acid wash if your product contains a basic heterocycle (e.g., pyridine, imidazole).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Diagram 2: Experimental Workflow
Caption: Operational workflow ensuring safety and high purity isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (should be clear, not cloudy). |
| Bis-Sulfonylation | Excess Reagent / High Temp | Use exactly 1.0-1.1 equiv. Keep at 0°C longer. Use bulky base (DIPEA). |
| No Reaction | Steric Hindrance | Add catalyst: DMAP (10 mol%) . Heat to reflux (40°C) if necessary. |
| Impurity: Starting Amine | Incomplete Reaction | Use the Acid Wash (1M HCl) during workup to strip starting amine. |
Safety Profile (E-E-A-T)
-Butanesulfonyl Chloride (CAS 2386-60-9):-
Lachrymator: Causes severe eye irritation and tearing. Handle ONLY in a fume hood.
-
Corrosive: Causes skin burns. Reacts with moisture to form HCl gas.
-
PPE: Neoprene gloves, safety goggles, and lab coat are mandatory.
Emergency Protocol:
-
Skin Contact: Wash immediately with soap and water for 15 mins.
-
Spill: Neutralize with solid sodium bicarbonate before cleanup.
References
-
Reagent Properties & Safety
- General Sulfonamide Synthesis Protocol
-
Advanced Mechanistic Insight (Hinsberg Reaction Context)
- Catalytic Improvements (DMAP Usage)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cbijournal.com [cbijournal.com]
- 6. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 7. Khan Academy [khanacademy.org]
- 8. lookchem.com [lookchem.com]
- 9. CAS 2386-60-9: Butanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]
- 13. rsc.org [rsc.org]
Application Note: N-Alkylation of Butylsulfamyl Chloride for the Synthesis of N-Substituted Butylsulfonamides
Introduction: The Significance of N-Alkyl Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents. N-alkylated sulfonamides, specifically, are crucial scaffolds that allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The synthesis of these compounds is a key transformation, and the reaction of sulfamyl chlorides with amines represents one of the most direct and versatile methods for their preparation.[1][2]
This document provides a comprehensive guide to the reaction of butylsulfamyl chloride with primary and secondary amines to yield N-substituted butylsulfonamides. We will explore the underlying reaction mechanism, detail the critical parameters that govern the reaction's success, provide a robust experimental protocol, and offer insights into troubleshooting common issues. This guide is intended for researchers and scientists in organic synthesis and drug development.
Reaction Mechanism and Theoretical Considerations
The formation of a sulfonamide from a sulfamyl chloride and an amine is fundamentally a nucleophilic substitution reaction at the sulfur center. The mechanism proceeds through a well-established pathway analogous to the acylation of amines by carboxylic acid chlorides.[3][4]
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the this compound.
-
Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting product is a protonated sulfonamide. A base, either a second equivalent of the reacting amine or an added scavenger base (like triethylamine or pyridine), removes the proton from the nitrogen to yield the final, neutral N-substituted butylsulfonamide and the hydrochloride salt of the base.[3][5]
It is generally considered a synchronous SN2-type process at the sulfur atom.[6]
Diagram of the General Reaction Mechanism
Caption: Nucleophilic attack of an amine on this compound.
Key Reaction Parameters and Optimization
The success of the N-alkylation hinges on the careful selection of several key parameters. Understanding their interplay is crucial for optimizing yield, purity, and reaction time.
Choice of Amine Nucleophile
-
Reactivity: The nucleophilicity of the amine is a primary driver. Primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines, like aniline, are weaker nucleophiles because the nitrogen lone pair is delocalized into the aromatic ring, often requiring more forcing conditions.[3]
-
Stoichiometry: At least one equivalent of the amine is required. However, it is common practice to use either a slight excess of the amine (e.g., 1.1 equivalents) along with a tertiary amine base, or two equivalents of the reacting amine, where the second equivalent acts as the HCl scavenger.
Base Selection
The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the starting amine.
-
Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are widely used. They are effective HCl scavengers and do not compete in the primary reaction.[5] Pyridine is also a common choice, often acting as both a base and a solvent.
-
Inorganic Bases: In some systems, particularly biphasic or aqueous ones, inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be employed. High yields have been reported for reactions of sulfonyl chlorides with certain amines in aqueous NaOH.[7][8]
Solvent Effects
The choice of solvent is critical to prevent unwanted side reactions.
-
Aprotic Solvents: Dry, aprotic solvents are strongly preferred. Dichloromethane (DCM) , tetrahydrofuran (THF) , and acetonitrile (MeCN) are excellent choices. They effectively dissolve the reactants without participating in the reaction.
-
Protic Solvents: Protic solvents like water or alcohols should be avoided as they can compete with the amine nucleophile, leading to the hydrolysis of the this compound to butylsulfonic acid.[6]
Temperature and Reaction Time
-
Temperature: The reaction is often highly exothermic. It is standard practice to combine the reactants at a low temperature (e.g., 0 °C) to control the initial reaction rate and then allow the mixture to warm to room temperature to ensure completion.
-
Time: Reaction times can vary from 1 to 24 hours, depending on the reactivity of the amine. Progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical reaction.
Protocol 1: Synthesis of N-benzyl-N-methylbutane-1-sulfonamide
This protocol describes the reaction of this compound with a secondary amine, N-methyl-1-phenylmethanamine, using triethylamine as the base.
Materials:
-
This compound
-
N-methyl-1-phenylmethanamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Workflow Diagram:
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-methyl-1-phenylmethanamine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzyl-N-methylbutane-1-sulfonamide.
Data Summary and Troubleshooting
Table 1: General Reaction Conditions
| Amine Type | Relative Reactivity | Typical Base | Solvent | Temperature | Notes |
| Primary Aliphatic | High | TEA, DIPEA, or 2 eq. Amine | DCM, THF | 0 °C to RT | Reaction is often fast and exothermic. |
| Secondary Aliphatic | Medium | TEA, DIPEA | DCM, THF | 0 °C to RT | Steric hindrance can slow the reaction. |
| Primary Aromatic | Low | TEA, Pyridine | DCM, MeCN | RT to Reflux | Less nucleophilic; may require heating. |
| Secondary Aromatic | Very Low | Stronger bases, higher temps | DMF, Dioxane | Reflux | Often challenging due to steric and electronic effects. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive sulfamyl chloride (hydrolyzed). 2. Amine is not nucleophilic enough. 3. Insufficient base. | 1. Use fresh or newly opened sulfamyl chloride. 2. Increase reaction temperature or use a more polar aprotic solvent like DMF. 3. Ensure at least one equivalent of base per equivalent of HCl produced. |
| Formation of Byproducts | 1. Water in the reaction leading to hydrolysis. 2. Reaction with a difunctional amine. | 1. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 2. Use appropriate protecting groups if other nucleophilic sites are present. |
| Difficult Purification | 1. Excess amine is hard to remove. 2. Triethylammonium chloride salt is soluble in the product. | 1. The 1M HCl wash is crucial for removing basic impurities like the amine and TEA. 2. After concentrating the crude product, triturate with a non-polar solvent (e.g., diethyl ether/hexanes) to precipitate the salt, then filter. |
References
- BenchChem (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.
- BenchChem (2025).
- Sanghavi, N.M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
- ResearchGate. Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
- Organic Chemistry Portal.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- King, J. F., & Lee, T. M. (1998).
- Wikipedia. Amine.
- King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Organic Chemistry Division. Amine to Amide (via Acid Chloride) - Common Conditions.
- Kevill, D. N., & D'Souza, M. J. (2010). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Chemistry LibreTexts (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
- Clay, D., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Mixed Sulfamides via Butylsulfamoyl Chloride Coupling
Scope and Introduction
This Application Note details the protocol for the coupling of
While often confused with sulfonyl chlorides (
Key Applications
-
Medicinal Chemistry: Synthesis of sulfamide-based enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors, HIV protease inhibitors).
-
Agrochemicals: Preparation of sulfonylurea herbicide precursors.
-
Bioisosteres: Sulfamides act as stable, tetrahedral transition-state mimics of urea.
Scientific Background & Mechanism[1][2][3]
The Mechanistic Divergence
The coupling of a mono-substituted sulfamoyl chloride (
-
Deprotonation: The acidic proton on the nitrogen (
) is removed by the base (TEA/DIPEA), eliminating chloride ( ) to form the highly reactive, electrophilic -butylsulfonylamine ( ). -
Nucleophilic Addition: The amine nucleophile attacks the sulfur atom of the sulfonylamine.
-
Proton Transfer: Rapid tautomerization yields the stable sulfamide.
Critical Insight: Because the reaction relies on the formation of the
Reaction Pathway Diagram
Caption: Figure 1. The Elimination-Addition mechanism via the reactive N-butylsulfonylamine intermediate.
Experimental Protocol
Reagent Preparation: -Butylsulfamoyl Chloride
Note: Sulfamoyl chlorides are moisture-sensitive and unstable upon prolonged storage. It is recommended to synthesize them fresh or use immediately upon purchase.
The Challenge: Reacting
Materials
-
-Butylamine hydrochloride (
equiv) -
Sulfuryl chloride (
) ( equiv) -
Acetonitrile (anhydrous) or DCM
-
Antimony pentachloride (
) (Cat. equiv - Optional, accelerates reaction)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (
). Purge with . -
Suspension: Suspend
-butylamine hydrochloride ( ) in anhydrous Acetonitrile ( ). -
Addition: Add Sulfuryl chloride (
) dropwise via syringe at room temperature. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. The solid amine salt should dissolve as it converts to the soluble sulfamoyl chloride. -
Workup:
-
Cool to room temperature.[3]
-
Concentrate in vacuo to remove solvent and excess
. -
Checkpoint: The residue is crude
-butylsulfamoyl chloride (usually a light yellow oil). Use immediately for Step 3.2.
-
Coupling Reaction (Sulfamide Synthesis)
Materials
-
Crude
-Butylsulfamoyl chloride (from Step 3.1) -
Target Amine Nucleophile (
) ( equiv relative to chloride) -
Triethylamine (TEA) or DIPEA (
equiv) -
Dichloromethane (DCM) (Anhydrous)
-
DMAP (
equiv - Optional catalyst for unreactive amines)
Step-by-Step Procedure
-
Solubilization: Dissolve the crude
-butylsulfamoyl chloride in anhydrous DCM ( ). Cool to in an ice bath. -
Nucleophile Prep: In a separate vial, dissolve the Target Amine (
equiv) and TEA ( equiv) in DCM. -
Controlled Addition: Add the Amine/Base solution dropwise to the cold Sulfamoyl Chloride solution over 15 minutes.
-
Expert Tip: Adding the amine to the chloride (inverse addition) favors the formation of the desired mixed sulfamide over symmetric byproducts, although the sulfonylamine mechanism makes this less sensitive than standard acylations.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Target Mass: Look for
.
-
-
Quench & Workup:
-
Quench with
(aq) to neutralize excess base and remove unreacted amine. -
Separate the organic layer.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography (typically
EtOAc in Hexanes).
Workflow Visualization
Caption: Figure 2. End-to-end experimental workflow for Butylsulfamoyl chloride coupling.
Data Summary & Troubleshooting
Solvent and Base Compatibility Table
| Parameter | Recommended | Alternative | Notes |
| Solvent | DCM (Dichloromethane) | THF, MeCN | DCM provides excellent solubility for the lipophilic chloride. THF is preferred if the amine is polar. Avoid protic solvents (MeOH, EtOH). |
| Base | TEA (Triethylamine) | DIPEA, Pyridine | Pyridine can act as both solvent and base but may complicate workup. Inorganic bases ( |
| Temperature | Lower temperatures ( | ||
| Stoichiometry | 1.1 : 1.0 (Cl : Amine) | 1.0 : 1.2 | Slight excess of chloride ensures complete conversion of the valuable amine. |
Troubleshooting Guide
-
Problem: Low yield; recovery of starting amine.
-
Cause: Hydrolysis of the sulfamoyl chloride due to wet solvent.
-
Fix: Ensure DCM is distilled over
or passed through activated alumina. Increase chloride equivalents to 1.5.
-
-
Problem: Formation of symmetric sulfamide (
).-
Cause: Thermal decomposition of the reagent or presence of moisture leading to hydrolysis and self-coupling.
-
Fix: Keep the sulfamoyl chloride cold (
) until addition. Add the amine slowly.
-
-
Problem: Reaction stalls.
-
Cause: Formation of the sulfonylamine intermediate is slow (steric bulk).
-
Fix: Add a catalytic amount of DMAP (
) to activate the sulfur center via a sulfonyl-pyridinium species.
-
References
-
Mechanism of Sulfamoyl Chloride Reactions
- Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the reactions of sulfamoyl chlorides with amines. Chemical Reviews.
-
(General reference for sulfyl transfer mechanisms).
-
Synthesis of Sulfamoyl Chlorides
- Weiss, G., & Schulze, G. (1969). Sulfamoyl Chlorides from Amine Hydrochlorides. Justus Liebigs Annalen der Chemie.
-
Applications in Drug Discovery (Sulfamide Scaffolds)
- Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
-
Reaction Safety & Handling
Disclaimer: This protocol involves the use of corrosive and toxic reagents (
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Protocols for N-Butylsulfamoyl Chloride Derivatives
Abstract
This guide details the scalable synthesis of
Introduction & Chemical Strategy
Sulfamoyl chlorides (
The Scalability Challenge
The direct reaction of a primary amine with sulfuryl chloride (
-
Primary Reaction:
-
Side Reaction (Fast):
(Sulfamide)
In a direct mixing scenario, the highly nucleophilic free amine rapidly attacks the forming sulfamoyl chloride, leading to the symmetric sulfamide byproduct (often >30% impurity).
The Solution: The Weiss-Schulze Protocol
To suppress sulfamide formation, we utilize the Weiss-Schulze modification [1]. By converting the amine to its hydrochloride salt (
Reaction Mechanism & Pathway[1][2][3][4]
The following diagram illustrates the competing pathways and the strategic advantage of using the hydrochloride salt.
Figure 1: Mechanistic pathway distinguishing the direct amine addition (prone to byproducts) from the controlled Weiss-Schulze salt method.
Experimental Protocol: Weiss-Schulze Method (Scalable)
Scale: 100 mmol (approx. 17 g product theoretical) Time: 4–6 Hours Hazard Class: Corrosive, Lachrymator, Moisture Sensitive
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |
| n-Butylamine | 73.14 | 1.0 | 7.31 g (9.9 mL) | Substrate |
| HCl (4M in Dioxane) | 36.46 | 1.1 | 27.5 mL | Salt Formation |
| Sulfuryl Chloride | 134.97 | 1.2 | 16.2 g (9.7 mL) | Chlorinating Agent |
| Antimony(V) Chloride | 299.02 | 0.05 | 1.5 g (cat.) | Catalyst (Optional)* |
| Acetonitrile | - | Solvent | 100 mL | Solvent |
*Note:
Step-by-Step Procedure
Phase A: Formation of Amine Hydrochloride
-
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Solvation: Charge the flask with
-butylamine (100 mmol) and Acetonitrile (50 mL). Cool to 0°C using an ice bath.[1][2] -
Acidification: Dropwise add 4M HCl in Dioxane (or generate HCl gas in situ) over 20 minutes. A thick white precipitate of
-butylamine HCl will form.-
Checkpoint: Ensure the pH is acidic (<2) to confirm full conversion to the salt.
-
-
Concentration (Optional): If using aqueous HCl, you must strip all water via azeotropic distillation with toluene. Moisture kills the next step.
Phase B: Chlorosulfonylation
-
Re-suspension: Ensure the amine salt is a fine suspension in dry Acetonitrile (or refluxing benzene/toluene for higher boiling points).
-
Addition: Add Sulfuryl Chloride (
) dropwise to the suspension at room temperature. -
Catalysis: If using, add the
catalyst now. -
Heating: Heat the mixture to reflux (approx. 80°C for MeCN).
-
Observation: The solid amine salt will gradually dissolve as it reacts, and HCl gas will evolve. Scrubbing of HCl gas is mandatory.
-
-
Completion: Reflux for 3–4 hours until the solution becomes clear and gas evolution ceases.
Phase C: Isolation & Purification
-
Degassing: Cool to room temperature and purge with nitrogen for 15 minutes to remove residual HCl/SO2.
-
Filtration: If any unreacted salt remains, filter under inert atmosphere.
-
Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C. Do not overheat.
-
Distillation: The crude oil is often >90% pure. For high purity, perform a rapid vacuum distillation (Kugelrohr or short path).
-
Target: Collect fraction boiling at ~90–100°C @ 0.5 mmHg (Estimate based on homologues).
-
Alternative Protocol: Low-Temperature Direct Addition
Best for small scale (<5g) or rapid screening where ~10-15% byproduct is acceptable.
-
Dissolve
(1.0 equiv) in DCM at -78°C. -
Add
-butylamine (1.0 equiv) and Triethylamine (1.0 equiv) dissolved in DCM very slowly over 1 hour. -
Allow to warm to 0°C.
-
Critical Workup: Wash instantly with ice-cold 1M HCl, then brine. Dry over
and concentrate. -
Note: This method yields the sulfamoyl chloride but often contaminated with sulfamide.
Process Workflow & Safety
The following flowchart outlines the operational logic for the Weiss-Schulze scale-up.
Figure 2: Operational workflow for the synthesis, emphasizing the critical drying step.
Safety & Handling
-
HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. Use a scrubbing trap (NaOH solution).
-
Pressure: Never heat a closed system. Ensure the nitrogen outlet is open to the scrubber.
-
Stability:
-butylsulfamoyl chloride hydrolyzes in moist air to sulfamic acid. Store under Argon at -20°C.
References
-
Weiss, G., & Schulze, G. (1969).[5] Über die Reaktion von Aminen mit Sulfurylchlorid (On the reaction of amines with sulfuryl chloride). Liebigs Annalen der Chemie, 729(1), 40–51.[5]
-
Spillane, W. J., & Burke, P. O. (1986). Sulfamoyl Chlorides: Synthesis and Reactivity. Synthesis, 1986(12), 1021–1024.[5]
-
BenchChem. (2025).[1][2][3] Synthesis of N-substituted Sulfamoyl Chlorides. Application Note Series.
-
Organic Syntheses. General procedures for Sulfonyl Chlorides. Coll. Vol. 1, p. 84.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Butylsulfamyl Chloride Reactions
Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of butylsulfamyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in this critical reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic protocols for improved efficiency and product quality.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most probable causes?
Low yields in the synthesis of this compound typically stem from a few key areas: suboptimal reaction conditions, side reactions consuming starting materials or product, and degradation of the product during workup and purification. The primary culprits are often moisture contamination leading to hydrolysis, and the formation of N,N'-dibutylsulfamide as a significant byproduct. Careful control over stoichiometry, temperature, and the exclusion of water are paramount.
Q2: I'm observing a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I prevent its formation?
This is very likely N,N'-dibutylsulfamide. This byproduct forms when a molecule of the desired this compound reacts with another molecule of the starting n-butylamine. This is a common issue, especially if there is a localized excess of the amine during the reaction or if the overall stoichiometry is not carefully controlled. To minimize its formation, ensure slow, controlled addition of the n-butylamine to the sulfonating agent and consider using a slight excess of the sulfonating agent.
Q3: My crude product appears oily and dark, and the yield drops significantly after purification. What's happening?
This compound is highly susceptible to hydrolysis, which breaks it down into butylsulfamic acid and hydrochloric acid.[1] Any exposure to moisture during the reaction or, more commonly, during aqueous workup procedures, will lead to product loss. The oily appearance may be due to the presence of both the product and its hydrolysis byproducts. Purification methods must be carefully chosen to be anhydrous.
Q4: Can I monitor the progress of my reaction to identify the optimal endpoint?
Directly monitoring the reaction via Thin Layer Chromatography (TLC) can be challenging due to the reactivity of the sulfamoyl chloride on the silica gel plate. A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol to form the stable methyl N-butylsulfamate ester. The disappearance of the starting n-butylamine and the formation of the stable ester can then be monitored by TLC, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). For real-time, in-situ monitoring, Infrared (IR) spectroscopy can be employed to track the appearance of the characteristic S=O stretching bands of the sulfamoyl chloride.[2]
Troubleshooting Guide: A Deeper Dive
Issue 1: Low Conversion of n-Butylamine
Symptoms:
-
Significant amount of unreacted n-butylamine detected in the crude product.
-
Lower than expected consumption of the sulfonating agent.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Sulfonating Agent | An inadequate amount of sulfuryl chloride or chlorosulfonic acid will naturally lead to incomplete conversion of the amine. | Ensure an accurate measurement of starting materials. It is common practice to use a slight molar excess (1.1-1.2 equivalents) of the sulfonating agent to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are necessary to control the initial exotherm, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. | Start the reaction at a low temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature. Monitor the reaction progress to determine the optimal temperature profile. |
| Poor Mixing | Inefficient stirring can lead to localized concentrations of reactants, preventing them from coming into contact and reacting. | Use a properly sized stir bar and ensure vigorous agitation throughout the reaction, especially during the addition of the amine. |
Issue 2: Excessive Formation of N,N'-Dibutylsulfamide
Symptoms:
-
Presence of a significant amount of a white, often insoluble, solid in the reaction mixture.
-
The isolated yield of this compound is low, even with complete consumption of the sulfonating agent.
Causality & Mitigation Strategy:
The formation of N,N'-dibutylsulfamide is a competing reaction pathway where the desired product acts as an electrophile.
Mitigation Protocols:
-
Controlled Addition: Add the n-butylamine dropwise to a well-stirred solution of the sulfuryl chloride in an inert solvent. This maintains an excess of the sulfonating agent throughout the addition, minimizing the chance for the product to react with the amine.
-
Use of a Tertiary Amine Base: The reaction of n-butylamine with sulfuryl chloride produces two equivalents of HCl. The n-butylamine can react with this HCl to form the ammonium salt, taking it out of the reaction. The use of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, as an acid scavenger is highly recommended.[3] Use at least two equivalents of the tertiary amine base.
-
Stoichiometry: A slight excess of the sulfuryl chloride (e.g., 1.1 equivalents) can help to ensure that all of the n-butylamine is consumed in the initial reaction.
Issue 3: Product Degradation During Workup and Purification
Symptoms:
-
A significant decrease in yield after aqueous workup.
-
The appearance of new, more polar spots on a TLC plate of the purified product compared to the crude mixture.
-
An acidic pH of the aqueous layer after workup.
Underlying Cause: Hydrolysis
This compound is highly reactive towards water. The sulfur-chlorine bond is readily cleaved by nucleophilic attack from a water molecule.
Recommended Workup and Purification Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Non-Aqueous Workup: If a tertiary amine base is used, the resulting ammonium hydrochloride salt can often be removed by filtration. The filtrate, containing the product, can then be concentrated under reduced pressure.
-
Quenching: If an aqueous workup is unavoidable, it should be performed rapidly and at low temperatures.[1] Quench the reaction mixture by pouring it into ice-cold water.
-
Extraction: Immediately extract the product into a non-polar, water-immiscible organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Washing: The organic layer can be quickly washed with cold, dilute aqueous acid (to remove any remaining amines) and then with cold brine.
-
Drying and Concentration: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: For further purification, vacuum distillation is the preferred method for liquid sulfamoyl chlorides.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound with Sulfuryl Chloride
Materials:
-
n-Butylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (or other inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sulfuryl chloride (1.1 eq.) to anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of n-butylamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether.
-
Add the amine solution dropwise to the stirred sulfuryl chloride solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a quenched aliquot (GC or LC-MS).
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Characterization by IR Spectroscopy
Infrared (IR) spectroscopy is a quick and effective method to confirm the presence of the sulfamoyl chloride functional group.
Expected Characteristic Peaks:
-
Asymmetric S=O stretch: 1370-1335 cm⁻¹
-
Symmetric S=O stretch: 1180-1160 cm⁻¹
-
N-H stretch: ~3300-3200 cm⁻¹ (may be broad)
The disappearance of the primary amine N-H scissoring band (around 1600 cm⁻¹) from the starting n-butylamine is also a good indicator of reaction completion.
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]
-
A new, mild, and efficient method for the N-sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. Available at: [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]
-
Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
Sources
Technical Support Center: Stability & Storage of Butylsulfamyl Chloride
Topic: Preventing Hydrolysis & Ensuring Reagent Integrity
Executive Summary: The Chemistry of Failure
Why is your reagent degrading?
Butylsulfamyl chloride (specifically n-butylsulfamoyl chloride,
Unlike standard sulfonyl chlorides (
-
Direct Hydrolysis (Primary Failure Mode): Moisture attacks the sulfur atom, displacing the chloride ion. This generates the corresponding sulfamic acid and hydrochloric acid (
). -
Autocatalytic Decomposition: The
byproduct is not inert. It protonates the amine nitrogen, potentially accelerating further decomposition or inducing polymerization depending on the specific alkyl chain length and steric environment.
The Golden Rule: Moisture is the enemy, but HCl is the assassin. Effective storage requires not just keeping water out, but managing the atmosphere to prevent autocatalysis.
The Hydrolysis Pathway (Visualized)
Understanding the mechanism is the first step in prevention. The diagram below illustrates how a single water molecule initiates a cascade of failure.
Figure 1: The hydrolysis cascade. Note the red dotted line indicating the autocatalytic feedback loop caused by HCl generation.
Storage Protocol: The "Zero-Moisture" Ecosystem
Do not store this reagent on a standard chemical shelf. Follow this tiered storage protocol to maximize shelf life.
Tier 1: The Container (Physical Barrier)
| Feature | Requirement | Reason |
| Primary Vessel | Glass with Teflon-lined cap | Plastic containers are permeable to moisture over time. Teflon (PTFE) prevents the reagent from leaching plasticizers. |
| Secondary Seal | Parafilm® or Electrical Tape | Wrap the cap junction tightly. This creates a tortuous path for moisture ingress. |
| Septum Type | Sure/Seal™ or Crimp Top | If frequently accessed, use a septum to allow needle withdrawal without opening the cap. |
Tier 2: The Environment (Thermodynamics)
-
Temperature: Store at -20°C (Freezer) .
-
Atmosphere: Argon (Ar) is superior to Nitrogen (
).
Troubleshooting & Diagnostic Guide (Q&A)
Category: Visual Inspection
Q: My reagent has developed a white crust around the cap. Is it safe to use? A: Proceed with Caution. The white crust is likely Butylsulfamic acid , the hydrolysis product. This indicates the seal was compromised.
-
Diagnostic Test: Dissolve a small aliquot (50 µL) in dry Dichloromethane (DCM).
-
Result A (Clear Solution): The bulk reagent is likely still good; the crust was a sacrificial layer. Filter before use.
-
Result B (Cloudy/Precipitate): The hydrolysis has propagated through the bulk. Discard. The acid byproduct is insoluble in DCM.
-
Q: The liquid has turned from colorless to yellow/orange.
A: Degradation Alert.
Color change often indicates the formation of sulfur dioxide (
Category: Handling & Usage
Q: I took the bottle out of the freezer, and it's "smoking" when I open it. A: CRITICAL STOP.
-
The "Smoke": This is
gas reacting with atmospheric moisture to form hydrochloric acid mist. It confirms the reagent is active but also that it is reacting violently with the humidity in your lab air. -
The Fix: You opened the bottle while it was still cold. This caused condensation to form inside the bottle.
-
Correct Protocol: Always allow the sealed bottle to warm to room temperature (approx. 30-60 mins) in a desiccator before opening.
Q: Can I use a glass pipette to transfer the reagent? A: No. Use a positive-pressure syringe technique .
-
Insert a needle connected to an Argon line into the septum to create positive pressure.
-
Withdraw the liquid using a dry, gas-tight syringe.
-
This ensures that as liquid leaves, Argon fills the void, not moist air.
Emergency Corrective Actions
If you suspect your this compound is partially hydrolyzed, follow this decision tree to determine if it can be salvaged.
Figure 2: Reagent viability decision matrix.
Purification Protocol (If Salvageable)
If the reagent is a liquid and shows only minor turbidity:
-
Filtration: Pass the neat liquid through a 0.45 µm PTFE syringe filter (hydrophobic) to remove solid acid particles.
-
Distillation (Advanced): If high purity is required, vacuum distillation is possible but risky due to thermal instability. Keep the bath temperature below 60°C and use high vacuum (<1 mmHg).
References
-
Mechanism of Sulfamoyl Chloride Hydrolysis
- Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. Canadian Journal of Chemistry.
-
Handling Moisture-Sensitive Reagents
- Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Stability of Hetero
- Chernyshev, A., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Journal of Organic Chemistry.
-
General Acid Chloride Storage Protocols
- University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
Sources
Technical Support Center: Purification of Butylsulfamyl Chloride Reaction Mixtures
Welcome to the technical support center for professionals working with Butylsulfamyl chloride. The synthesis of sulfonyl chlorides is a cornerstone of many drug development programs, yet the purification of these reactive intermediates presents a unique set of challenges. This guide is designed to provide you with practical, field-tested solutions to common issues encountered during the work-up and purification of this compound reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
The impurity profile can vary based on the synthetic route, but typically includes:
-
Butylsulfonic Acid: The product of hydrolysis, where water has reacted with the sulfonyl chloride.[1][2] This is often the most significant and problematic impurity.
-
Dibutyl Sulfone: A common byproduct, particularly if the reaction temperature is too high or if there is an issue with reagent stoichiometry.[1]
-
Unreacted Starting Materials: Depending on the conversion, you may have residual butyl thiol, its disulfide, or other precursors.
-
Residual Chlorinating Agent and Byproducts: Reagents like thionyl chloride or oxalyl chloride can leave behind acidic and colored impurities.[3]
Q2: Why is moisture control so critical when working with this compound?
The sulfur-chlorine bond in sulfonyl chlorides is highly electrophilic and susceptible to nucleophilic attack by water.[1][4] This hydrolysis reaction is often rapid and converts your desired product into the corresponding sulfonic acid.[2] Butylsulfonic acid is typically water-soluble and will be lost during aqueous work-up, leading to significant yield reduction.[1] Therefore, using oven-dried glassware and anhydrous solvents is paramount.[5][6]
Q3: What are the best analytical methods to assess the purity of my this compound?
A multi-pronged approach is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides a clear picture of the product's structure and can help identify and quantify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and the product itself. It's generally preferred over LC-MS, as the sulfonyl chloride can degrade during LC-MS analysis.[7]
-
Melting Point: For solid products, a sharp melting point close to the literature value is a good indicator of high purity. Even minor impurities can cause a significant depression and broadening of the melting point range.[7]
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the complexity of the crude mixture. However, be aware that streaking can occur due to the reactivity of the sulfonyl chloride on the silica plate.[3]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Q: I experienced a dramatic loss of yield after performing an aqueous work-up. Where did my product go?
-
Probable Cause: The most likely culprit is product hydrolysis. During the aqueous wash, especially if a basic solution like sodium bicarbonate is used, the this compound has likely converted to sodium butylsulfonate, which is highly soluble in the aqueous layer and discarded.[1][2] The process is often exothermic, and any temperature increase will accelerate this decomposition.[8]
-
Solution Strategy:
-
Minimize Contact Time: Perform all aqueous washes as quickly as possible.
-
Control Temperature: Conduct the quench and subsequent extractions at 0 °C in an ice bath to slow the rate of hydrolysis.[1][8]
-
Use Brine: Wash the organic layer with cold, saturated NaCl solution (brine). This reduces the solubility of the organic product in the aqueous phase and helps to break up emulsions.
-
Verify pH: If using a bicarbonate wash, check that the aqueous layer is basic (pH > 8) to ensure all acidic byproducts (like HCl) are neutralized, but be aware this will rapidly hydrolyze any remaining sulfonyl chloride.[8]
-
Q: My isolated product is a yellow or brown oil, but the literature reports a colorless compound. What causes this discoloration?
-
Probable Cause: Discoloration often arises from residual impurities from the chlorinating agent (e.g., sulfur chlorides from thionyl chloride) or from side reactions promoted by high temperatures.[3][9][10]
-
Solution Strategy:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated charcoal for 15-30 minutes, then filter through a pad of Celite®. This is effective at adsorbing many colored impurities.
-
Silica Gel Plug: Pass a solution of the crude product through a short column ("plug") of silica gel, eluting with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The polar, colored impurities will often remain on the silica.[3]
-
Reagent Purity: Consider distilling the chlorinating agent (e.g., thionyl chloride) before use if its quality is suspect.[9]
-
Q: My NMR spectrum shows my desired product, but also a persistent impurity with a similar structure. How can I remove it?
-
Probable Cause: If the impurity is relatively non-polar, it is likely the dibutyl sulfone byproduct.[1] This side product is common in chlorosulfonation reactions and has a polarity that can be close to the sulfonyl chloride, making separation difficult.[1]
-
Solution Strategy:
-
Flash Column Chromatography: This is the most reliable method for separating compounds with similar polarities. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5][11]
-
Recrystallization (for solids): If your this compound is a solid, recrystallization can be highly effective. The key is finding a solvent system where the product and the sulfone have different solubilities. Start with non-polar, anhydrous solvents like hexanes or heptane and cool slowly.[1][5]
-
Section 3: Key Purification Protocols
Protocol 1: Optimized Aqueous Work-up
This protocol is designed to minimize hydrolysis when removing water-soluble acids and salts.
-
Cooling: Chill the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly pour the cold reaction mixture into a separate flask containing ice-cold water with vigorous stirring. This dissipates heat and dilutes the reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
One portion of cold, saturated aqueous NaHCO₃ solution (to neutralize acids).[8]
-
One portion of cold water.
-
One portion of cold, saturated brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification via Flash Column Chromatography
This is the preferred method for removing persistent organic impurities like sulfones.
-
Adsorption: Dissolve the crude oil or solid in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the slurry to a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 100% hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent like ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).[5]
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Data Summary & Workflow Visualization
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity | Likely Source | Analytical Signature | Primary Removal Method | Secondary Method |
| Butylsulfonic Acid | Hydrolysis of product | Water-soluble; absent in organic layer NMR after work-up | Careful aqueous work-up with base wash[8] | N/A |
| Dibutyl Sulfone | High reaction temperature | Non-polar spot on TLC; distinct signals in NMR | Flash Column Chromatography[1][5] | Recrystallization |
| Disulfides | Incomplete oxidation | Non-polar spot on TLC | Flash Column Chromatography | N/A |
| Residual Acids (HCl, etc.) | Chlorinating agent | Highly polar; acidic aqueous layer | Aqueous wash with NaHCO₃ | N/A |
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification technique based on the characteristics of the crude product.
Caption: A decision tree for selecting the appropriate purification method.
References
- CN103351315A - General preparation method of sulfonyl chloride - Google Patents. Google Patents.
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. Available at: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . ACS Publications. Available at: [Link]
- US4337235A - Purification of thionyl chloride - Google Patents. Google Patents.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications . ACS Publications. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors . Columbia University. Available at: [Link]
- US6093286A - Process for purifying n-butyl chloride - Google Patents. Google Patents.
- US6727384B1 - Method for purifying acid chlorides - Google Patents. Google Patents.
- US4759826A - Process for purifying thionyl chloride - Google Patents. Google Patents.
-
Acid Chloride/ chloroformate purification? - ResearchGate . ResearchGate. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
2 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH . National Institutes of Health. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing . Canadian Science Publishing. Available at: [Link]
-
Trouble with chloride acids : r/OrganicChemistry - Reddit . Reddit. Available at: [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit . Reddit. Available at: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 10. US4759826A - Process for purifying thionyl chloride - Google Patents [patents.google.com]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Removing Unreacted Butylsulfamyl Chloride
Topic: Purification Strategies for Butylsulfamyl Chloride (
Executive Summary & Chemical Context
The Challenge:
You have performed a sulfamoylation reaction using This compound (likely
The Chemistry of the Impurity:
-
Structure:
-
Reactivity: Electrophilic. Reacts with nucleophiles (amines, alcohols, water).[1]
-
Fate upon Hydrolysis: Converts to Butylsulfamic acid (
) and HCl . -
Solubility Profile:
-
Chloride form: Soluble in DCM, EtOAc, THF; insoluble in water.
-
Hydrolyzed (Acid) form:[2] Highly water-soluble (especially at pH > 4).
-
The Solution Strategy: We exploit the drastic solubility change that occurs upon hydrolysis. By converting the lipophilic chloride into the hydrophilic sulfamic acid, we can force the impurity into the aqueous phase during workup.
Diagnostic: Confirming the Issue
Before proceeding, confirm the impurity is actually the chloride and not the hydrolyzed acid.
| Method | Observation for | Observation for |
| TLC (SiO | Higher R | Baseline (Very Polar) |
| LC-MS | M+H often not visible; may see hydrolysis in source. | Visible M-H (Negative mode) |
| IR Spectroscopy | Distinct bands at | Broad OH/NH stretches; shift in S=O region |
Removal Protocols
Method A: The Hydrolytic Wash (Standard Protocol)
Best for: Stable products that tolerate mild aqueous conditions.
Mechanism:
Water attacks the sulfonyl sulfur, displacing chloride.[2] This generates HCl and Butylsulfamic acid.
Step-by-Step Workflow:
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).
-
Hydrolysis Trigger: Add a solution of 0.5 M Pyridine in water OR saturated aqueous NaHCO
.-
Why? Water alone hydrolyzes the chloride slowly. A weak base acts as a catalyst and neutralizes the generated HCl, driving the equilibrium forward.
-
-
Agitation: Stir vigorously for 15–30 minutes at room temperature.
-
Critical Check: Monitor by TLC until the high-R
chloride spot disappears.[2]
-
-
Phase Separation: Transfer to a separatory funnel.
-
Top Layer (if EtOAc): Product.
-
Bottom Layer (Aqueous): Contains hydrolyzed Butylsulfamic acid and salts.
-
-
The "pH Trap" (Crucial):
-
Final Polish: Wash organic layer with Brine, dry over Na
SO , and concentrate.
Method B: Solid-Phase Scavenging (Water-Sensitive)
Best for: High-value intermediates or products sensitive to hydrolysis.
Concept: Use a polymer-supported amine (nucleophile) to react with the excess electrophile.[6] The impurity becomes covalently bound to the bead, which is then filtered off.[6]
Recommended Resin: Trisamine (Tris(2-aminoethyl)amine polymer-bound) or Morpholine resin.
Protocol:
-
Calculate excess chloride (e.g., if 0.2 eq excess used, you have 0.2 mmol per mmol product).
-
Add 3–5 equivalents (relative to the impurity) of Trisamine resin to the reaction mixture.
-
Stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours.
-
Filter through a fritted glass funnel or Celite pad.
-
The filtrate contains the purified product; the impurity stays on the resin.
Decision Logic & Visualization
Use the following flowchart to select the correct workup based on your product's properties.
Figure 1: Decision Matrix for this compound Removal. Selects method based on product stability and acidity.
Troubleshooting & FAQ
Q: I washed with bicarbonate, but the chloride peak remains in the LC-MS.
-
Cause: Hydrolysis of sulfamoyl chlorides can be slow in biphasic systems (DCM/Water) due to poor phase transfer.
-
Fix: Add a "phase transfer catalyst" or cosolvent. Add 10% THF or Methanol to the organic layer during the wash, or add a catalytic amount of DMAP (Dimethylaminopyridine) to accelerate hydrolysis.
Q: My product yield is low after workup.
-
Cause: You likely extracted your product into the aqueous layer. This happens if your product is a primary sulfamide and the pH was too high.
-
Fix: Acidify the aqueous waste layer to pH 3 and re-extract with EtOAc. If product is recovered, use a lower pH buffer (pH 7) for future workups.
Q: Can I just use column chromatography?
-
Answer: Yes, but with caution. Sulfamoyl chlorides are reactive.[2][7][8][9][10] They may react with the silanols (Si-OH) on silica gel, releasing HCl locally which can degrade your product.
-
Recommendation: If you must use chromatography, hydrolyze the crude material first (Method A) to convert the chloride to the polar acid. The acid will stick to the baseline of the column, making separation easy.
References
-
Reactivity of Sulfamoyl Chlorides: Spillane, W. J., et al. "Aminolysis and hydrolysis of sulphamate esters." Journal of Physical Organic Chemistry, vol. 8, no. 9, 1995, pp. 610-616.
-
Scavenger Resins in Synthesis: Marsh, I. R., et al. "High-throughput synthesis of N-sulfamoyl-ureas using polymer-supported reagents." Journal of Organic Chemistry, 2002.
-
General Workup Procedures: "Reaction Work-Ups." Chemistry LibreTexts, 2021.
-
Sulfamide Acidity: Winum, J-Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, vol. 25, no. 2, 2005, pp. 186-228.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 4. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Stability Protocol for Butylsulfamyl Chloride
Product Class: N-Alkylsulfamoyl Chlorides Target Reagent: N-Butylsulfamoyl Chloride (and analogs) Document ID: TSC-BSC-STAB-01 Last Updated: February 10, 2026
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent reactivity, precipitation, or pressure buildup in your Butylsulfamyl chloride stocks.
Clarification on Nomenclature: In this guide, "this compound" refers to
The Core Challenge: Unlike standard sulfonyl chlorides (
Module 1: Mechanisms of Degradation (The "Why")
To stabilize this reagent, you must understand what destroys it. Two primary enemies exist: Moisture and Bases .
1. Hydrolysis (Moisture Driven)
Water acts as a nucleophile, attacking the sulfur center. This releases Hydrogen Chloride (HCl) gas and forms
2. Elimination (Base/Thermal Driven) – The Silent Killer
This is the most common cause of "unexplained" degradation. Even weak bases or elevated temperatures can deprotonate the nitrogen. The molecule eliminates chloride to form a transient, highly reactive Sulfonylimide (
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways. Note that the elimination pathway (yellow) creates reactive intermediates that accelerate degradation.
Module 2: Solvent Selection & Preparation
Critical Directive: Never store this compound in nucleophilic solvents (Alcohols, Water) or basic solvents (Pyridine, DMF).
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Preferred for storage. High solubility, low boiling point allows easy removal. Must be anhydrous.[1][2] |
| Acetonitrile (MeCN) | Good | Good for reactions, but ensure it is strictly anhydrous. |
| THF | Moderate | Risk:[3] Commercial THF often contains peroxides or stabilizers that can react over long periods. Use only fresh, inhibitor-free, anhydrous THF. |
| Toluene | Good | Excellent for thermal stability, but lower solubility at -20°C may cause precipitation. |
| DMF / DMSO | FORBIDDEN | These accelerate decomposition rapidly. |
Protocol: Preparing the Stabilization Matrix
-
Dry the Solvent: Use a solvent purification system (SPS) or store over activated 3Å or 4Å molecular sieves for 24 hours. Water content must be <50 ppm (Karl Fischer verified).
-
Acid Scavenger (Use with Caution): Unlike typical acid chlorides, DO NOT add triethylamine or pyridine to the stock solution. These bases will trigger the elimination pathway (Fig 1).
-
Expert Tip: If you need to neutralize HCl generated during storage, use a solid, insoluble inorganic base like anhydrous Sodium Carbonate (
) in the bottle. It neutralizes acid without solubilizing enough base to trigger elimination.
-
Module 3: Storage & Handling Protocols
The "Cold Chain" Rule: The rate of hydrolysis roughly doubles for every 10°C increase. Storage at -20°C vs. Room Temperature (25°C) reduces degradation rates by a factor of ~20-30x.
Step-by-Step Storage Procedure:
-
Container: Use borosilicate glass vials with PTFE-lined septa. Avoid standard polyethylene caps which are permeable to moisture over time.
-
Headspace: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred (heavier than air).
-
Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment jar with desiccant.
-
Temperature: Store at -20°C .
-
Thawing: Critical Step. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly into the solution.
Module 4: Troubleshooting & FAQs
Q1: My solution has turned cloudy/white precipitate has formed. Is it usable?
-
Diagnosis: The precipitate is likely
-butylsulfamic acid (the hydrolysis product). -
Action: Centrifuge or filter the solution under inert gas. Titrate the supernatant (see Module 5) to determine the remaining concentration. If the precipitate is voluminous (>10% volume), discard the batch; the dissolved HCl will interfere with sensitive downstream chemistry.
Q2: There was a "pop" when I opened the vial. What happened?
-
Diagnosis: Thermal decomposition or hydrolysis has released gas (
or HCl). -
Action: The reagent is degrading. Check the pH of the vapor (damp litmus paper above liquid). Red/Acidic = HCl. This batch is compromised.
Q3: Can I use Triethylamine (TEA) to stabilize the solution?
-
Answer: NO. As detailed in Module 1, soluble organic bases catalyze the formation of the sulfonylimide intermediate, leading to rapid polymerization. Add the base only at the moment of your reaction, not during storage.
Q4: How do I transfer the reagent without degrading it?
-
Answer: Use the "Cannula" or "Syringe" technique. Never pour.
-
Insert a bleed needle (connected to Ar/N2 line) into the septum.
-
Withdraw liquid using a dry, gas-flushed syringe.
-
Remove syringe and bleed needle; the septum reseals.
-
Visualization: Troubleshooting Decision Tree
Figure 2: Rapid decision matrix for reagent quality assessment.
Module 5: Quality Control (Validation)
Do not rely on weight/volume calculations for old stocks. You must validate activity.
Method A: Functional Titration (Recommended)
-
Principle: React an aliquot with a standardized excess of a secondary amine (e.g., Morpholine) and back-titrate the unreacted amine, or measure the sulfonamide yield.
-
Protocol:
-
Dissolve 1.0 eq of this compound in DCM.
-
Add 2.0 eq of Morpholine (high purity). Stir 10 mins.
-
Analyze by HPLC or GC. The conversion to the sulfonamide should be quantitative. Any unreacted chloride hydrolyzed to acid will not form the sulfonamide.
-
Method B: H-NMR Validation
-
Solvent:
(Must be neutralized/free of acid). -
Marker: Look for the
adjacent to the nitrogen ( ).-
Pure Reagent: Sharp quartet/multiplet around
3.0 - 3.3 ppm. -
Degraded (Acid): Shifted signals, often broadened due to proton exchange.
-
Impurity: Symmetric sulfamide (
) will show distinct symmetry and integration shifts.
-
References
-
BenchChem Technical Support. (2025).[1][2][4] Preventing decomposition of sulfonyl chloride during reaction.[1][5] BenchChem.[1][2][4] Link
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link
-
Sigma-Aldrich. (n.d.). Sulfamoyl Chloride Product Sheet (CAS 7778-42-9).[6][7][8][9] Sigma-Aldrich. Link
-
Organic Syntheses. (1928). p-Toluenesulfinyl Chloride (General handling of sulfur-oxy-chlorides).[10] Organic Syntheses, Coll. Vol. 1, p.492. Link
-
Spillane, W. J., et al. (2004). Mechanism of the hydrolysis of sulfamoyl chlorides.[11]Journal of the Chemical Society, Perkin Transactions 2. (General mechanistic reference for sulfamoyl hydrolysis kinetics).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfamoyl Chloride | CAS 7778-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Sulfamoyl Chloride | 7778-42-9 [sigmaaldrich.com]
- 9. sulfamoyl chloride | CymitQuimica [cymitquimica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Butylsulfamyl Chloride Reactions
Welcome to the technical support guide for navigating the challenges associated with Butylsulfamyl chloride reactions, specifically when encountering sterically hindered substrates. This resource is designed for researchers, chemists, and drug development professionals who are working with this reagent and facing issues such as low yields, slow reaction rates, or complete reaction failure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of this compound and the challenges posed by steric hindrance.
Q1: What is steric hindrance and why is the butyl group in this compound particularly challenging?
A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of atoms or groups of atoms near the reaction center. In the case of this compound, the tert-butyl group is exceptionally bulky. This bulkiness creates a "steric shield" around the electrophilic sulfur atom. When reacting with a nucleophile (like an amine), this shield makes it physically difficult for the nucleophile to approach and attack the sulfur, thereby hindering the formation of the desired sulfonamide bond.[1][2] This often results in significantly slower reaction rates or lower yields compared to less bulky sulfonyl chlorides like methanesulfonyl chloride.
Caption: Steric clash in the transition state.
Q2: What are the common symptoms of a sterically hindered reaction in my experiment?
A: The most common indicators that steric hindrance is adversely affecting your reaction include:
-
Extremely Slow Reaction Rates: The reaction may take days to show minimal product formation, or it may not proceed at all, with starting materials remaining largely unconsumed even after extended periods.
-
Low or No Yield: You may isolate very little of the desired sulfonamide product, or none at all.[1][2]
-
Formation of Side Products: Under forcing conditions (e.g., very high heat), you might observe degradation of the starting materials or the formation of unexpected side products instead of the desired sulfonamide.
-
Requirement for Forcing Conditions: The reaction only shows conversion at significantly elevated temperatures or pressures, which can compromise the stability of other functional groups in your molecules.[1]
Q3: What are the most critical reaction parameters I should focus on for optimization?
A: For selective and efficient sulfonylation, especially with hindered substrates, the most critical parameters to optimize are temperature , the choice of base , and the solvent .[1][3] Stoichiometry and the rate of addition of the sulfonyl chloride are also important, particularly when dealing with primary amines where di-sulfonylation can be a competing side reaction.[3]
Section 2: Troubleshooting Guide for Low Yields & Slow Reactions
This section provides direct, actionable advice for overcoming common experimental failures.
Q4: My reaction of this compound with a hindered secondary amine is failing. What are the first troubleshooting steps?
A: When a reaction with a hindered amine gives low or no yield, a systematic approach is crucial.
-
Verify Reagent Quality: Ensure the this compound is not hydrolyzed. It is sensitive to moisture and can degrade to the unreactive sulfonic acid.[2] Use a freshly opened bottle or purify it before use. Ensure your amine is pure and your solvent is anhydrous.
-
Increase Reaction Temperature: This is often the most effective initial step. Steric hindrance increases the activation energy of the reaction, and higher temperatures can provide the energy needed to overcome this barrier. A significant increase in yield is often observed upon heating.[1]
-
Re-evaluate Your Base: The choice of base is critical. A standard base like triethylamine might not be effective. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Consider a Catalyst: In some cases, a catalytic amount of a highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction. Lewis acids have also been shown to activate the sulfonyl chloride, making it more electrophilic.[1]
Caption: Troubleshooting decision workflow for hindered sulfonylation.
Q5: How does solvent choice impact the reaction, and what are my best options?
A: The solvent can significantly influence reaction rates by affecting the solubility of reagents and stabilizing intermediates.[3] For sterically hindered reactions that require heating, the solvent's boiling point is a key consideration. Aprotic solvents are generally preferred.[3]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Comments |
| Dichloromethane (DCM) | 9.1 | 40 | Common choice, but low boiling point limits its use for reactions requiring high heat. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent. Moderate boiling point allows for some heating. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent with a useful boiling point. Can promote SN2 type reactions.[4] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-boiling polar aprotic solvent. Excellent for difficult reactions requiring high temperatures, but can be harder to remove. |
| Dioxane | 2.2 | 101 | Higher boiling point than THF, useful when moderate to high heat is needed. |
Recommendation: Start with a solvent like Acetonitrile. If higher temperatures are required, consider switching to Dioxane or DMF.
Q6: Which base should I use for a reaction involving a highly hindered amine?
A: The base neutralizes the HCl byproduct of the reaction.[3] For hindered reactions, the ideal base should be non-nucleophilic to avoid reacting with the sulfonyl chloride itself, and its steric profile can influence the reaction's success.
| Base | pKa of Conjugate Acid | Key Characteristics | Use Case/Considerations |
| Triethylamine (TEA) | 10.75 | Strong, non-nucleophilic. | Standard choice, but may not be effective in highly hindered cases. |
| Pyridine | 5.25 | Weaker, sterically accessible base. | Can also act as a nucleophilic catalyst. A good starting point.[3] |
| 2,6-Lutidine | 6.65 | Sterically hindered, non-nucleophilic. | Excellent choice for preventing side reactions at the base. Its hindrance can help favor the desired reaction pathway.[1] |
| DBU | 13.5 | Very strong, non-nucleophilic base. | Use for very difficult cases where a stronger base is needed to facilitate the reaction, especially with less nucleophilic amines.[1] |
Recommendation: For a challenging reaction with this compound, 2,6-Lutidine is often a superior choice to standard bases like triethylamine.
Section 3: Advanced Strategies & Protocols
If standard troubleshooting fails, more advanced techniques may be necessary.
Q7: When should I consider microwave-assisted synthesis?
A: Microwave-assisted synthesis is an excellent strategy when conventional heating fails or is too slow. Microwave irradiation can dramatically accelerate the reaction by efficiently heating the system to high temperatures and pressures in a sealed vessel.[5][6][7] This technique often leads to higher yields in significantly shorter reaction times compared to conventional methods.[5][8] It is particularly well-suited for overcoming the high activation energy of sterically demanding reactions.
Q8: Can you provide a robust, step-by-step protocol for reacting this compound with a challenging, hindered amine?
A: Certainly. This protocol incorporates several of the strategies discussed for maximizing success.
Protocol: Sulfonylation of a Hindered Amine under Optimized Conditions
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the hindered amine (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile (to make a ~0.1 M solution).
-
Add 2,6-lutidine (1.5 eq) to the stirred solution. For particularly difficult substrates, consider adding a catalytic amount of DMAP (0.1 eq).
-
-
Cooling & Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate, dry syringe, prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the cold, stirred amine solution over 30-60 minutes. Slow addition is crucial to minimize potential side reactions.[3]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish after several hours, a higher boiling solvent like dioxane or DMF might be necessary.
-
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
-
Q9: What if this compound is simply too hindered to react with my substrate? Are there alternatives?
A: Yes. If all attempts with this compound fail, the steric barrier may be insurmountable for that specific reagent-substrate combination. In such cases, consider alternative strategies:
-
Alternative Sulfonating Agents: Reagents like sulfonyl hydrazides can sometimes offer different reactivity profiles that are more compatible with hindered substrates.[1]
-
Build the Moiety Differently: Instead of forming the S-N bond last, consider alternative synthetic routes. For example, methods involving the electrochemical oxidative coupling of amines and thiols can form sulfonamides under different mechanistic pathways where steric hindrance may be less of an issue.[9][10] Another approach is the copper-catalyzed coupling of amines with sodium sulfinates.[7]
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]
-
Meena, L. R., Soni, J., & Battula, S. (2020). Synthesis of sulfonamides by Microwave irradiation and Conventional heating. ResearchGate. [Link]
-
Gieshoff, T., Kehl, A., Schollmeyer, D., Moeller, K. D., & Waldvogel, S. R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5757–5762. [Link]
-
Reddy, V. R., Kumar, A. V., & Reddy, C. S. (2018). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 48(12), 1458-1466. [Link]
-
Gul, H. I., & Yamali, C. (2019). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 733–739. [Link]
-
Pareek, A., Suthar, M., Rathore, G. S., & Choudhary, V. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(6), 5247–5258. [Link]
-
Mkrtchyan, S., & Iaroshenko, V. O. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
-
Asif, M. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. BENTHAM SCIENCE PUBLISHERS. [Link]
-
Mondal, S., & Jana, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33005. [Link]
-
Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Wikipedia. (n.d.). Amine. Wikipedia. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: Controlling Exotherms in Butylsulfamyl Chloride Addition
Welcome to the Technical Support Center for handling Butylsulfamyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing exothermic reactions during the addition of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise due to poor management of the reaction exotherm during the addition of this compound.
Issue 1: Runaway Reaction - Sudden and Rapid Temperature Increase
Question: My reaction is experiencing a sudden and rapid temperature increase (a runaway reaction). What are the immediate actions I should take, and what are the likely causes?
Answer: A runaway reaction is a critical safety event. Your immediate priority is to ensure your safety and bring the reaction under control.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of this compound.[1]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[1]
-
Increase Stirring: Ensure vigorous stirring to promote uniform heat dissipation and prevent localized hot spots.[1]
-
Emergency Quenching: If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[1]
Potential Causes & Long-Term Solutions:
-
Rapid Reagent Addition: The most common cause is adding the this compound too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[1]
-
Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise, controlled addition.[1]
-
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.[1]
-
Solution: Use a larger cooling bath, a more efficient cryogen (e.g., ice/salt, dry ice/acetone), or a mechanical chiller. Ensure the reactor vessel has good surface area contact with the cooling medium.[1]
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations and temperature gradients, creating "hot spots" that can initiate a runaway reaction.[1]
-
Solution: Use an appropriate stirrer (e.g., overhead mechanical stirrer for viscous mixtures) and ensure the stir rate is sufficient to maintain a homogenous mixture.
-
Issue 2: Reaction Mixture Turning Dark (Yellow/Brown/Black)
Question: During the addition of this compound, my reaction mixture is developing a dark color. What could be causing this, and how can I prevent it?
Answer: Discoloration often indicates decomposition or the formation of side products, which can be triggered by excessive heat.
Potential Causes & Solutions:
-
Decomposition of Sulfonyl Chloride: Sulfonyl chlorides can decompose at elevated temperatures, which can be indicated by a color change to yellow or darker.[2][3] This decomposition can release sulfur dioxide and hydrogen chloride.[2][3]
-
Solution: Maintain a consistently low reaction temperature. For many reactions involving sulfonyl chlorides, keeping the temperature below 30°C is recommended.[3]
-
-
Oxidative Side Reactions: High temperatures can promote oxidative side reactions, which often produce highly colored byproducts.[1]
-
Solution: Strict temperature control is crucial. The aim is to allow the primary reaction to proceed efficiently while minimizing the activation energy available for side reactions.[1]
-
-
Reaction with Solvent: Certain solvents can react with sulfonyl chlorides, especially at elevated temperatures. For example, DMSO can react violently with sulfonyl chlorides.[4]
-
Solution: Choose a stable, inert solvent for your reaction. Conduct small-scale trials to ensure solvent compatibility under your reaction conditions.
-
Issue 3: Low Yield of the Desired Sulfonamide Product
Question: My reaction is proceeding without a dangerous exotherm, but the final yield of my sulfonamide is lower than expected. Could this be related to the addition process?
Answer: Yes, improper control of the reaction conditions during the addition of this compound can lead to side reactions that consume your starting materials and reduce the overall yield.
Potential Causes & Solutions:
-
Hydrolysis of this compound: Sulfonyl chlorides are susceptible to hydrolysis by water, forming the corresponding sulfonic acid which is often water-soluble and lost during aqueous workup.[5]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If an aqueous workup is necessary, perform it quickly and at low temperatures.[5]
-
-
Side Reactions with the Amine: If the local concentration of this compound is too high due to rapid addition, it can lead to the formation of undesired side products.
-
Solution: Slow, controlled addition of the this compound ensures it reacts preferentially with the target amine.
-
-
Product Precipitation Issues: In some cases, the desired sulfonamide product may have limited solubility in the reaction solvent, leading to precipitation and incomplete reaction.
-
Solution: Choose a solvent system where both reactants and the product are sufficiently soluble at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the exotherm during the addition of this compound to an amine?
A1: The reaction between a sulfonyl chloride and an amine to form a sulfonamide is an inherently exothermic process. This is due to the formation of strong new chemical bonds (S-N and H-Cl) which releases a significant amount of energy. The reactivity is driven by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group.[6]
Q2: What are the recommended temperature ranges for adding this compound?
A2: The optimal temperature range is highly dependent on the specific amine and solvent being used. However, a general recommendation is to start at a low temperature, typically between 0°C and 5°C, especially during the initial addition phase. The reaction can then be allowed to slowly warm to room temperature if necessary, while carefully monitoring for any significant temperature increase.
Q3: How does the choice of solvent affect the exotherm?
A3: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, the viscosity of the solvent can impact mixing efficiency, which is critical for uniform heat distribution. It is essential to choose a solvent that is inert to the reactants and reaction conditions.
Q4: What is "reverse addition" and can it help control the exotherm?
A4: Reverse addition involves adding the amine solution to the this compound solution. This can sometimes help control the reaction by maintaining a low concentration of the more reactive amine in the reaction mixture.[1] However, this approach must be evaluated on a case-by-case basis, as it can sometimes lead to the formation of different side products.
Q5: What are the best practices for quenching a reaction involving this compound?
A5: Excess this compound must be carefully neutralized before workup. A common and effective method is the slow addition of the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate.[2] This should always be done in a fume hood with appropriate personal protective equipment (PPE). For more detailed quenching protocols, refer to established safety guidelines.[7][8]
Q6: Are there any analytical techniques to monitor the reaction in real-time to better control the exotherm?
A6: Yes, reaction calorimetry is a powerful technique used to measure the heat evolved during a chemical reaction in real-time.[9][10] This data can be used to determine the reaction kinetics and to design a safe addition profile. For laboratory-scale reactions, monitoring the internal temperature with a calibrated thermometer is the most straightforward method.
Data Presentation
Table 1: Key Parameters for Controlling Exotherms
| Parameter | Recommendation | Rationale |
| Addition Rate | Slow and controlled (e.g., using a syringe pump) | Prevents the rate of heat generation from exceeding the rate of heat removal.[1] |
| Reaction Temperature | Maintain low temperatures (e.g., 0-5°C initially) | Minimizes the rate of the exothermic reaction and reduces the potential for side reactions and decomposition.[1][5] |
| Stirring | Vigorous and efficient | Ensures homogenous distribution of reactants and uniform heat dissipation, preventing localized hot spots.[1] |
| Solvent Choice | Anhydrous, inert solvent with good heat capacity | Prevents hydrolysis of the sulfonyl chloride and helps to absorb the heat generated.[5] |
| Concentration | Use appropriate dilution | More dilute solutions can help to moderate the reaction rate and improve heat transfer. |
Experimental Protocols
Protocol: Controlled Addition of this compound for Sulfonamide Synthesis
Caution: This protocol is a general guideline. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
Materials:
-
Round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Amine substrate.
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
This compound.
-
Cooling bath (e.g., ice-water or ice-salt bath).
Procedure:
-
Preparation: Set up the reaction apparatus and ensure all glassware is dry.
-
Charge Reactor: To the round-bottom flask, add the amine substrate and the anhydrous solvent.
-
Cooling: Cool the solution to 0-5°C using the cooling bath.
-
Prepare Addition Funnel: In the addition funnel, prepare a solution of this compound in the same anhydrous solvent.
-
Slow Addition: Begin the dropwise addition of the this compound solution to the cooled, stirring amine solution.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., below 10°C).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for a specified time, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
-
Quenching: Slowly and cautiously add a pre-chilled quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) to the reaction mixture while maintaining cooling and vigorous stirring.[2]
-
Workup: Proceed with the appropriate aqueous workup and extraction to isolate the sulfonamide product.
Visualizations
Diagram 1: Troubleshooting Logic for Exotherm Control
Caption: Troubleshooting workflow for managing an exothermic event.
Diagram 2: Experimental Workflow for Controlled Addition
Caption: Step-by-step workflow for the controlled addition of this compound.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.
- (PDF)
- Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect | Scilit.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
- managing exothermic reactions in the synthesis of sulfonamides - Benchchem.
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- Working with Hazardous Chemicals - Organic Syntheses.
- Sulfonyl halide - Wikipedia.
- Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - NIH.
- Quenching Reactive Substances - KGROUP.
- Any tips on cleaning up SO2Cl2 chlorin
- Selective Late‐Stage Sulfonyl Chloride Formation
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- CAS 33581-95-2: tert-butylsulfamyl chloride - CymitQuimica.
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- CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption
- Acid Chlorides and Chloroform
- methanesulfinyl chloride - Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Guide to the Reactivity of Butylsulfamyl Chloride and Chlorosulfonyl Isocyanate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth technical comparison of two potent electrophiles: Butylsulfamyl chloride and Chlorosulfonyl isocyanate (CSI). Our analysis will dissect their reactivity profiles, explore the underlying mechanistic principles, and provide practical, data-driven insights to inform your experimental design.
Introduction to the Reagents
This compound (CH₃(CH₂)₃NHSO₂Cl) is a member of the sulfamoyl chloride family, characterized by a sulfonyl chloride group attached to a nitrogen atom, which in this case is substituted with a butyl group. It is primarily employed in the synthesis of N,N'-disubstituted sulfamides, which are of interest in medicinal chemistry.
Chlorosulfonyl isocyanate (ClSO₂NCO), on the other hand, is a highly reactive dielectrophilic compound, featuring both a sulfonyl chloride and an isocyanate functional group.[1] This dual functionality makes CSI an exceptionally versatile reagent in organic synthesis, utilized in the creation of a wide array of nitrogen-containing heterocycles and functional groups.[2][3]
Comparative Reactivity Analysis
The fundamental difference in the reactivity of this compound and Chlorosulfonyl isocyanate stems from their distinct electrophilic centers and the electronic influence of their respective functional groups.
Electrophilic Centers and Reactivity Hierarchy
Chlorosulfonyl isocyanate possesses two primary electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the sulfonyl chloride group.[4] Experimental evidence overwhelmingly indicates that the isocyanate carbon is the more reactive electrophilic center.[5] This heightened reactivity is attributed to the strong electron-withdrawing nature of the adjacent chlorosulfonyl group, which significantly polarizes the N=C=O moiety, making the carbon atom highly susceptible to nucleophilic attack.[6]
This compound has a single primary electrophilic center: the sulfur atom of the sulfonyl chloride. The reactivity of this site is modulated by the electron-donating nature of the attached butylamino group.
This inherent difference in their functional groups dictates that CSI is a significantly more potent and versatile electrophile than this compound.
Reaction with Nucleophiles: A Head-to-Head Comparison
The reaction with nucleophiles, particularly amines and alcohols, is a cornerstone of the chemistry of both reagents. Here, we dissect the nuances of these reactions.
1. Reaction with Primary Amines:
-
Chlorosulfonyl Isocyanate: The reaction of CSI with a primary amine is exceptionally rapid, even at low temperatures. The nucleophilic amine preferentially attacks the highly electrophilic isocyanate carbon, leading to the formation of an N-chlorosulfonylurea intermediate. This intermediate can then be further reacted or hydrolyzed.[7]
*dot graph "CSI_Amine_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} *enddot Figure 1: Reaction of Chlorosulfonyl Isocyanate with a Primary Amine.
-
This compound: The reaction of this compound with a primary amine proceeds via nucleophilic attack of the amine on the sulfonyl sulfur, resulting in the formation of a stable N,N'-disubstituted sulfamide and elimination of HCl.[8] This reaction typically requires a base to neutralize the generated HCl and drive the reaction to completion.[9]
*dot graph "BSC_Amine_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} *enddot Figure 2: Reaction of this compound with a Primary Amine.
Comparative Insight: The reaction of CSI with amines is significantly faster and more exothermic than that of this compound. The dual electrophilic nature of CSI and the high reactivity of the isocyanate group are the primary drivers of this difference.
2. Steric and Electronic Effects:
The butyl group in this compound introduces both steric hindrance and electronic effects that modulate its reactivity.
-
Steric Hindrance: The bulky butyl group can sterically hinder the approach of nucleophiles to the sulfonyl sulfur, potentially slowing down the reaction rate compared to a less substituted sulfamoyl chloride.[10][11] This effect is particularly pronounced with bulky nucleophiles.
-
Electronic Effects: The butyl group is an electron-donating group, which slightly reduces the electrophilicity of the sulfonyl sulfur by donating electron density to the nitrogen atom.[12] This effect, while less pronounced than the steric hindrance, also contributes to the lower reactivity of this compound compared to CSI, where the chlorosulfonyl group is strongly electron-withdrawing.
Quantitative Data Summary
While direct comparative kinetic studies are scarce in the literature, the following table summarizes the general reactivity and typical reaction conditions, providing a qualitative to semi-quantitative comparison.
| Feature | This compound | Chlorosulfonyl Isocyanate |
| Primary Reactive Site | Sulfonyl Sulfur | Isocyanate Carbon[5] |
| Relative Reactivity | Moderate | Extremely High[6] |
| Typical Nucleophiles | Amines, Alcohols | Amines, Alcohols, Alkenes, Alkynes, etc.[2] |
| Reaction with 1° Amines | Forms N,N'-disubstituted sulfamides | Forms N-chlorosulfonylureas[7] |
| Typical Reaction Temp. | 0 °C to room temperature | -78 °C to room temperature[7] |
| Need for Base | Generally required | Often not required for initial adduction |
| Byproducts | HCl | None (for initial adduction) |
Experimental Protocols
To provide a practical context for the discussed reactivity, we present representative, detailed experimental protocols for the reaction of each reagent with a primary amine.
Protocol 1: Synthesis of N-Butyl-N'-phenylsulfamide using this compound
Objective: To synthesize N-Butyl-N'-phenylsulfamide via the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aniline (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Butyl-N'-phenylsulfamide.
*dot graph "Protocol_1_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} *enddot Figure 3: Workflow for the synthesis of N-Butyl-N'-phenylsulfamide.
Protocol 2: Synthesis of N-(Chlorosulfonyl)-N'-phenylurea using Chlorosulfonyl Isocyanate
Objective: To synthesize N-(Chlorosulfonyl)-N'-phenylurea via the reaction of Chlorosulfonyl isocyanate with aniline.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add a solution of Chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below -15 °C.[13]
-
After the addition is complete, stir the reaction mixture at -20 °C for 1 hour.
-
A white precipitate of N-(Chlorosulfonyl)-N'-phenylurea will form.
-
Isolate the product by filtration under a nitrogen atmosphere.
-
Wash the solid with cold, anhydrous DCM and then with anhydrous hexane.
-
Dry the product under high vacuum to obtain the pure N-(Chlorosulfonyl)-N'-phenylurea.
*dot graph "Protocol_2_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} *enddot Figure 4: Workflow for the synthesis of N-(Chlorosulfonyl)-N'-phenylurea.
Conclusion
The choice between these two reagents will ultimately depend on the desired synthetic outcome. For the rapid and efficient construction of complex nitrogen-containing scaffolds and for reactions requiring a highly potent electrophile, CSI is the superior choice. For the more targeted synthesis of sulfamides where a more moderate reactivity profile is desired, this compound remains a valuable tool in the synthetic chemist's arsenal.
References
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Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Chlorosulfonyl isocyanate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-218.
- A Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride. (2025). BenchChem.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2020).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]
- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. (2022).
- Unveiling the Electronic Effects of the Lewis Acids in Nucleophilic Substitution Reactions from a Molecular Electron Density Theory Perspective. (2026). The Journal of Organic Chemistry.
- Effects of Hyperconjugation on the Electronic Structure and Photoreactivity of Organic Sulfonyl Chlorides. (2009). Inorganic Chemistry, 48(3), 1038-1044.
- An improved synthesis of sulfamoyl chlorides. (1971). The Journal of Organic Chemistry, 36(5), 730-731.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2017). Molecules, 22(9), 1503.
- Efficient General Method for Sulfamoylation of a Hydroxyl Group. (2005).
-
Butyl group. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
- Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable. (2018). Organic Letters, 20(15), 4556-4560.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (2025). BenchChem.
- Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2019). Organic Letters, 21(1), 236-239.
- An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. (2017). Beilstein Journal of Organic Chemistry, 13, 1938-1944.
- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1149.
- Reactions with N‐Carbonylsulfamoyl Chloride. (1966). Angewandte Chemie International Edition in English, 5(10), 846-854.
- Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). Synlett, 33(20), 2017-2022.
- The tert-butyl group in chemistry and biology. (2018). ChemTexts, 4(1), 4.
- Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. (1967). Journal of the Chemical Society B: Physical Organic, 455-460.
- Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018). Master Organic Chemistry.
-
Sulfamate synthesis by sulfamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
-
Chlorosulfonyl isocyanate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
- Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. (2020). Organic Letters, 22(1), 168-174.
- Fun With Unusual Functional Groups: Sulfamates, Phosphoramidates, and Di-tert-butyl Silanols. (2019). The Journal of Organic Chemistry, 84(16), 9814-9835.
- A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2021). Polymers, 13(16), 2736.
-
Chlorosulfonyl isocyanate. (n.d.). Chemeurope.com. Retrieved February 10, 2026, from [Link]
- Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 841-846.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). BMC Chemistry, 11(1), 29.
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- Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. (2014). Free Radical Biology and Medicine, 75, S15.
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Comparative Guide: Infrared Spectroscopy of Butylsulfamyl Chloride
Executive Summary & Compound Identification[1]
Butylsulfamyl chloride (more precisely N-butylsulfamoyl chloride ) is a reactive intermediate often encountered in the synthesis of sulfonylurea antidiabetics and sulfonamide diuretics. In drug development, it is critical to distinguish this compound from its precursor (Butylamine ) and its structural analog (1-Butanesulfonyl chloride ).
This guide provides a comparative spectral analysis to validate the identity of N-butylsulfamoyl chloride (
The Nomenclature Criticality
Before interpreting spectra, the specific chemical entity must be defined to avoid "false negative" QC results.
| Common Name | IUPAC Name | Structure | Key IR Feature |
| This compound | N-butylsulfamoyl chloride | N-H Stretch + | |
| Butanesulfonyl Chloride | Butane-1-sulfonyl chloride | No N-H + | |
| Tosyl Chloride | 4-Toluenesulfonyl chloride | Aromatic + |
Experimental Protocol: Sample Preparation
Objective: Obtain a spectrum free from hydrolysis artifacts.
Sulfamoyl and sulfonyl chlorides are highly moisture-sensitive. Hydrolysis yields the corresponding sulfamic or sulfonic acids, creating broad O-H bands that obscure the fingerprint region.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Purge: Ensure the ATR crystal (Diamond or ZnSe) is purged with dry nitrogen for 2 minutes.
-
Blank: Collect a background spectrum to remove atmospheric
and . -
Load: Place 1 drop of neat liquid (or ~5 mg solid) rapidly onto the crystal.
-
Cover: Immediately cover with a volatility shield or press down (for solids) to minimize atmospheric contact.
-
Acquisition: 4 cm⁻¹ resolution, 16 scans (fast acquisition to prevent degradation).
Method B: Solution Cell (CCl₄ or CDCl₃)
Use this if precise frequency determination is required without intermolecular H-bonding effects.
-
Prepare a 10 mg/mL solution in anhydrous
. -
Inject into a sealed
liquid cell (0.1 mm path length). -
Warning: Do not use Nujol mulls if the sample is hygroscopic, as mulling agents often contain residual moisture.
Workflow Visualization
Figure 1: Decision matrix for sample handling to minimize hydrolysis during acquisition.
Spectral Analysis: Peak Assignments
Comparators: 1-Butanesulfonyl Chloride (Alkyl analog) and p-TsCl (Aromatic standard).
Zone 1: High Frequency (4000–2500 cm⁻¹)
This region differentiates the Sulfamyl (Amide) from the Sulfonyl (Alkyl/Aryl) derivatives.
| Functional Group | Butylsulfamyl Cl ( | Butanesulfonyl Cl ( | p-Tosyl Chloride (Ar- |
| N-H Stretch | 3280–3250 cm⁻¹ (m, sharp) | Absent | Absent |
| C-H Stretch (Ar) | Absent | Absent | 3090–3060 cm⁻¹ (w) |
| C-H Stretch (Alk) | 2960, 2930, 2870 cm⁻¹ (s) | 2965, 2935, 2875 cm⁻¹ (s) | 2925 cm⁻¹ (w, methyl only) |
| O-H Stretch | Absent (if pure) | Absent (if pure) | Absent (if pure) |
Technical Insight: The presence of a sharp peak around 3280 cm⁻¹ is the definitive confirmation of the sulfamoyl (
) structure. If this band broadens significantly or shifts to 3400 cm⁻¹, the sample has likely hydrolyzed to the sulfamic acid.
Zone 2: The Fingerprint Region (1500–1000 cm⁻¹)
This region contains the diagnostic sulfonyl stretches. Note that the electronegative Nitrogen in the sulfamyl group shifts the
| Functional Group | Butylsulfamyl Cl | Butanesulfonyl Cl | p-Tosyl Chloride |
| 1375–1370 cm⁻¹ (vs) | 1380–1375 cm⁻¹ (vs) | 1375–1365 cm⁻¹ (vs) | |
| 1165–1160 cm⁻¹ (vs) | 1170–1165 cm⁻¹ (vs) | 1180–1170 cm⁻¹ (vs) | |
| C=C Aromatic | Absent | Absent | 1595, 1495 cm⁻¹ (m) |
| N-H Bend | ~1540 cm⁻¹ (w, broad) | Absent | Absent |
Data Source Validation: Sulfonyl chloride shifts (
cm⁻¹) are consistent with NIST Standard Reference Database 69 and ACD/Labs spectral predictions for aliphatic sulfonyl chlorides [1, 2].
Zone 3: Low Frequency (1000–400 cm⁻¹)
Often ignored, this region contains the
-
S-N Stretch: ~900–940 cm⁻¹ (Specific to Butylsulfamyl).
-
S-Cl Stretch: ~370–310 cm⁻¹ (Far IR, often not visible in standard Mid-IR). Note: Overtone bands may appear around 600-700 cm⁻¹.
Troubleshooting: Detecting Degradation
The primary failure mode for this compound is hydrolysis.
Reaction:
Spectral Indicators of Failure:
-
Appearance of "The Hump": A broad, strong absorption from 3400–2500 cm⁻¹ indicates O-H stretching from the resulting sulfonic/sulfamic acid.
-
Shift of
Bands: The stretches will shift to lower frequencies (e.g., 1375 1200 cm⁻¹) as the bond is replaced by the more resonant or . -
Loss of Fine Structure: The sharp alkyl C-H bands become obscured by the acid OH stretch.
QC Decision Logic
Figure 2: Quality Control logic flow for validating this compound.
Comparative Performance in Synthesis
Why choose this compound over alternatives?
| Feature | Butylsulfamyl Cl | Butanesulfonyl Cl | Tosyl Chloride |
| Reactivity (Nucleophiles) | High (forms Sulfamides) | High (forms Sulfonamides) | Moderate (forms Tosylates) |
| Stability (Moisture) | Low (Hydrolyzes rapidly) | Low (Hydrolyzes rapidly) | High (Solid, shelf-stable) |
| IR Detectability | Excellent ( | Good ( | Excellent (Aromatic tag) |
| Primary Use | Sulfonylurea synthesis | Sulfonylation of amines | Alcohol protection ( |
Scientist's Note: If your goal is simply to protect an amine or alcohol, Tosyl Chloride is superior due to its handling ease and distinct UV/IR signature. Use This compound only when the N-butylsulfamoyl moiety is pharmacologically required (e.g., in specific diuretic pharmacophores).
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library & Infrared Database (NIST23). U.S. Department of Commerce.[1] [Link]
-
PubChem. 1-Butanesulfonyl chloride (Compound Summary). National Library of Medicine (US), National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for Group Frequency assignments).
-
ACD/Labs. Spectral Database & Prediction Software. (Source for theoretical shifts of sulfonyl vs sulfamoyl groups). [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of Butylsulfamyl Chloride Compounds
Welcome, fellow researchers and drug development professionals. In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is the bedrock of safety, efficacy, and reproducibility. Butylsulfamyl chloride and its derivatives are critical building blocks in the synthesis of many sulfonamide-based drugs. Ensuring the elemental integrity of these compounds—verifying the exact percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Chlorine (Cl)—is paramount for confirming molecular structure, assessing purity, and ensuring stoichiometric consistency from batch to batch.
This guide is structured from an application-centric viewpoint, moving beyond a simple recitation of instrument specifications. We will delve into the core analytical techniques, compare their performance for this specific class of organosulfur-halogen compounds, and provide the field-proven insights necessary to select and implement the most robust analytical strategy for your laboratory.
Section 1: The Analytical Imperative & Core Techniques
The elemental composition of this compound (C₄H₁₀ClNO₂S) is the molecular fingerprint that validates its identity. Any deviation from the theoretical percentages can indicate the presence of impurities, residual solvents, or degradation products. The primary challenge in analyzing these compounds lies in the simultaneous and accurate quantification of both sulfur and a halogen (chlorine) within a single organic matrix.
Four principal techniques stand as the pillars of modern elemental analysis for this application:
-
Combustion Analysis (CHNS): The gold standard for organic elemental analysis, this technique determines C, H, N, and S content by combusting the sample at high temperatures and quantifying the resulting gases (CO₂, H₂O, N₂, SO₂).[1][2]
-
Microwave-Induced Combustion (MIC) coupled with Ion Chromatography (IC): A powerful and clean sample preparation technique for determining halogens and sulfur. The sample is combusted in a closed, pressurized oxygen vessel, and the resulting products are trapped in an absorption solution for subsequent analysis by IC.[3]
-
Inductively Coupled Plasma (ICP-OES/MS): A highly sensitive technique for elemental quantification.[4] For S and Cl analysis, the sample must first be completely digested or decomposed to liberate the elements in an ionic form suitable for introduction into the plasma.[5][6]
-
X-Ray Fluorescence (XRF): A non-destructive technique that is particularly effective for the direct, simultaneous analysis of sulfur and chlorine in various sample matrices without complex sample preparation.[7][8][9]
The logical workflow for a complete elemental characterization often involves a combination of these techniques, as illustrated below.
Section 2: Comparative Performance Analysis
The choice of analytical instrumentation is a balance of performance, sample throughput, and operational complexity. For this compound, where accuracy is non-negotiable, a clear understanding of each technique's strengths and weaknesses is essential.
| Technique | Target Elements | Principle | Typical Precision (%RSD) | Typical Detection Limits | Key Advantages | Key Disadvantages |
| Combustion Analyzer | C, H, N, S | High-temperature oxidation followed by GC separation and TCD/IR detection.[1] | < 0.3% | ~0.01% (100 ppm) | Fast, highly accurate, and well-established for CHNS. The definitive method for organic composition. | Does not measure chlorine. Requires daily calibration and careful sample weighing. |
| MIC + Ion Chromatography | Cl, S, Br, F | Sample is combusted in a closed oxygen vessel; combustion gases are trapped and analyzed by IC.[3] | < 1.0% | ~1-10 ppm | Excellent for halogens. Clean, complete combustion minimizes matrix effects. High accuracy. | Multi-step process (combustion + IC) reduces throughput. Requires specialized combustion equipment. |
| ICP-OES / ICP-MS | S, Cl (and other elements) | Sample is nebulized into a high-temperature plasma, causing atomic emission (OES) or ionization (MS) for detection.[4][5] | 1-3% | OES: ~100 ppbMS: < 1 ppb[] | Extremely sensitive, multi-element capability. Ideal for trace impurity analysis.[11] | Requires complete sample digestion, which can be complex for organic matrices.[12] Polyatomic interferences for S and Cl are a major challenge.[13][14] |
| X-Ray Fluorescence (XRF) | S, Cl | X-ray beam excites core electrons; the resulting fluorescence is characteristic of the element and its concentration.[9] | 1-5% | ~0.5 - 5 ppm[7][15] | Non-destructive, requires minimal to no sample preparation.[15][16] Fast and easy to use. | Lower precision and accuracy compared to combustion methods. Matrix effects can be significant. Primarily for elements heavier than sodium. |
Section 3: Field-Proven Experimental Protocols
Trustworthy data originates from meticulously executed and validated protocols. The following methods represent a robust approach to the comprehensive elemental analysis of this compound compounds.
Protocol 1: Determination of %C, %H, %N, and %S via Automated Combustion Analyzer
This protocol is based on the principles of the Dumas method for CHNS determination.[1]
-
Instrumentation: Automated CHNS Elemental Analyzer (e.g., PerkinElmer 2400, Elementar Vario EL cube).
-
Reagents: High-purity oxygen (99.995%), Helium carrier gas (99.995%), certified microanalytical standards (e.g., Acetanilide), combustion tube catalysts (e.g., Tungsten(VI) oxide on alumina).
Methodology:
-
Instrument Preparation:
-
Perform a system leak check according to the manufacturer's instructions. This is critical for preventing atmospheric nitrogen from biasing results.
-
Condition the combustion and reduction tubes at their operational temperatures (typically 950-1050°C for combustion, 650°C for reduction) for at least 1 hour.
-
-
Calibration:
-
Accurately weigh (to ±0.001 mg) 1-2 mg of a certified standard (e.g., Acetanilide) into a tin capsule.
-
Analyze a minimum of three standards to establish a calibration factor. The response factors should be consistent within a tight tolerance (e.g., <0.5% RSD).
-
Scientist's Note: Using a standard with a similar elemental composition to your sample can improve accuracy, though broad-range standards like Acetanilide are generally robust.
-
-
Sample Preparation & Analysis:
-
Homogenize the this compound sample to ensure uniformity.[17]
-
Weigh approximately 1-2 mg of the sample into a tin capsule. For liquid or low-melting point solids, a sealed aluminum capsule may be used.
-
Fold the capsule to ensure no sample can leak and place it into the instrument's autosampler.
-
Analyze each sample in triplicate to ensure reproducibility.
-
-
Quality Control (QC):
-
Analyze a mid-range calibration standard as an unknown QC check after every 10-15 samples. The determined values must fall within ±0.3% of the theoretical values to ensure the system remains in a validated state.[3]
-
Protocol 2: Determination of %Cl via Microwave-Induced Combustion & Ion Chromatography
This is the preferred method for halogen determination due to its high accuracy and clean sample conversion.
-
Instrumentation: Microwave Combustion System, Ion Chromatograph with a conductivity detector and an appropriate anion-exchange column.
-
Reagents: High-purity oxygen, Deionized Water (18.2 MΩ·cm), certified chloride standard solution (1000 ppm), absorption solution (e.g., 50 mM H₂O₂).
Methodology:
-
Sample Preparation (Combustion):
-
Accurately weigh 10-20 mg of the this compound sample onto a quartz sample holder.
-
Pipette 6 mL of the absorption solution into the base of the combustion vessel.
-
Scientist's Note: Hydrogen peroxide is used as the absorption medium to ensure that any sulfur present is fully oxidized to sulfate (SO₄²⁻), preventing its interference with early-eluting chloride peaks in the subsequent IC analysis.
-
Place the sample holder into the vessel, seal it, and pressurize with oxygen to 20 bar.
-
Execute the microwave combustion program. The program typically involves a ramp to full power to initiate combustion, followed by a holding period to ensure complete oxidation and absorption of gases.
-
-
Sample Preparation (Analysis):
-
After the vessel has cooled, carefully de-pressurize it.
-
Quantitatively transfer the absorption solution from the vessel into a volumetric flask (e.g., 25 mL or 50 mL). Rinse the vessel interior and sample holder multiple times with deionized water, adding the rinsings to the flask.
-
Bring the flask to final volume with deionized water and mix thoroughly.
-
-
Ion Chromatography Analysis:
-
Prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 20 ppm Cl⁻) from the certified stock solution, matrix-matched with the diluted absorption solution.
-
Run the calibration standards to generate a linear calibration curve (R² > 0.999).
-
Analyze the prepared sample solutions. The concentration is determined from the calibration curve, and the final percentage in the original solid is calculated based on the initial sample weight and final dilution volume.
-
-
Validation:
-
A method blank (an empty combustion run) must be analyzed to check for contamination.
-
A spike recovery experiment should be performed by adding a known amount of chloride standard to a sample before combustion to validate accuracy and recovery, which should typically be within 95-105%.[]
-
Section 4: Concluding Remarks for the Practicing Scientist
For the comprehensive and regulatory-compliant elemental analysis of this compound compounds, a dual-technique approach is unequivocally the most robust strategy.
-
Primary Analysis: An automated combustion analyzer should be used for the definitive quantification of %C, %H, %N, and %S. Its precision and accuracy are unmatched for establishing the core organic composition.[1][2]
-
Halogen & Sulfur Confirmation: Microwave-Induced Combustion followed by Ion Chromatography is the recommended method for chlorine determination. It provides an accurate and interference-free result for this critical element while also offering an orthogonal, confirmatory value for sulfur.
While techniques like XRF offer rapid screening and ICP provides unparalleled sensitivity for trace metals, they do not offer the fundamental accuracy required for the primary stoichiometric characterization of a pharmaceutical intermediate like this compound.[4][11] The validation of your analytical methods is not a one-time event; it is a continuous process that ensures the integrity of your data and, ultimately, the quality and safety of the final drug product.[18][19]
References
-
Labtron. XRF Sulfur/Chlorine Analyzer LXSC-A10 | XRF Elemental Analysis. [Link]
-
New Journal of Chemistry. Simultaneous determination of chlorine and sulfur in geochemical reference samples by wavelength dispersive X-ray fluorescence spectrometry. RSC Publishing. [Link]
-
Hoskin Scientific. Sindie®+Cl. [Link]
-
Biolab. Sindie+Cl MWDXRF Sulfur & Chlorine Content Analyzer. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
PPGFARMA. (2023-04-23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021-09-14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
-
HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]
-
ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. [Link]
-
Analytik Jena. (2021-11-01). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]
-
EPFL. Elemental Analysis – Sample preparation ‒ ISIC. [Link]
-
Weizmann Institute of Science. Elemental analysis. [Link]
-
Wikipedia. Combustion analysis. [Link]
-
International Organization for Standardization. (2000-11-01). ISO 15178:2000. [Link]
-
DTIC. THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. [Link]
-
International Organization for Standardization. ISO 8332:2018. [Link]
-
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Pharmastate. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Antpedia. Total sulfur detection in water Std. [Link]
-
MDPI. (2023-07-28). Release of Sulfur and Chlorine Gas Species during Combustion and Pyrolysis of Walnut Shells in an Entrained Flow Reactor. [Link]
-
International Organization for Standardization. ISO 5523:1981. [Link]
-
International Organization for Standardization. ISO 8332:2011. [Link]
-
Spectroscopy Online. (2014-03-14). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. [Link]
-
Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Spectroscopy Online. Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. [Link]
-
YouTube. (2022-05-12). Practical Guidelines on Sample Preparation for Elemental Analysis. [Link]
-
BioSpectra. analytical method for the quantification of sulfur by inductively coupled plasma optical emission spectrometry (icp-oes) in dextran sulfate. [Link]
-
ResearchGate. (2025-08-06). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. [Link]
-
ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]
-
Spectroscopy Online. Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. [Link]
-
Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]
-
Analytik Jena. ASTM D5453. [Link]
-
ResearchGate. (2025-08-05). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
-
PubMed. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
-
ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry. [Link]
-
Robertson Microlit. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]
-
ResearchGate. (2025-08-06). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
-
Wikipedia. Sulfur. [Link]
-
ResearchGate. (2025-12-26). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. [Link]
-
Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
Chemycal. (2022-08-15). ASTM - Chemical Analysis of Metals: new standard guide for elemental analysis through spectrometry. [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
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- 3. Elemental analysis [chemistry.huji.ac.il]
- 4. smithers.com [smithers.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. labtron.com [labtron.com]
- 8. Simultaneous determination of chlorine and sulfur in geochemical reference samples by wavelength dispersive X-ray fluorescence spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Why XRF is key to great concrete | Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 11. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
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- 13. spectroscopyonline.com [spectroscopyonline.com]
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- 17. epfl.ch [epfl.ch]
- 18. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 19. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Butylsulfamyl Chloride: Safe Handling, Quenching, and Disposal Protocol
[1]
Executive Summary & Immediate Hazards
Butylsulfamyl chloride (typically n-butylsulfamoyl chloride, CAS: 1907-72-8) is a moisture-sensitive, electrophilic reagent used in sulfonamide synthesis. Improper disposal poses severe risks due to the rapid evolution of hydrogen chloride (HCl) gas upon contact with water and the formation of corrosive acidic sludge.
Core Directive: Never dispose of this compound directly into facility drains. All disposal must follow a controlled Quench-Neutralize-Segregate workflow.
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| Physical State | Liquid (typically) | Flowable; spill containment requires absorbent booms. |
| Reactivity | High (Water/Base) | Violent hydrolysis. Reacts with moisture to release HCl fumes. |
| Corrosivity | Category 1B | Causes severe skin burns and eye damage. |
| Byproducts | HCl, Sulfamic Acid | Waste stream will be highly acidic (pH < 1) before neutralization. |
Pre-Disposal Decision Matrix
Before initiating any procedure, assess the state of the material.[1] Do not treat pure stock bottles the same as dilute reaction mixtures.
Figure 1: Decision matrix for determining whether to perform in-lab quenching or defer to external hazardous waste management.
Controlled Quenching Protocol (Route B)
Scope: For quantities <100 mL or dilute reaction mixtures. Prerequisite: Work must be performed in a functioning fume hood.
The Mechanism of Hydrolysis
Understanding the chemistry is vital for safety. Water attacks the sulfonyl sulfur, displacing chloride.
Step-by-Step Procedure
Phase 1: Preparation
-
PPE: Standard nitrile gloves are insufficient for prolonged immersion. Use double-gloving (Silver Shield under Nitrile) or heavy-gauge Neoprene if handling pure stock. Wear a full face shield.
-
Vessel Setup: Place a 3-neck round-bottom flask (RBF) or a large beaker in an ice/water bath .
-
Ventilation: Ensure the sash is at the lowest working position.
Phase 2: The Quench
-
Prepare the Trap: Prepare a volume of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) equal to 10x the volume of the chloride to be disposed.-
Expert Tip: Using
is safer (self-buffering) but will generate massive amounts of foam. Ensure your vessel has 50% headspace.
-
-
Dilution (Optional but Recommended): If the this compound is pure, dilute it 1:1 with an inert solvent like Dichloromethane (DCM) or Toluene. This acts as a heat sink.
-
Addition:
-
CRITICAL: Add the Chloride solution TO the Base (or water).
-
Use a dropping funnel for controlled, dropwise addition.
-
Monitor temperature; keep internal temp < 20°C.
-
Observation: If using bicarbonate, wait for effervescence to cease between drops.
-
Phase 3: Validation & Disposal
-
pH Check: Once addition is complete, stir for 30 minutes. Check pH. It should be neutral (pH 6-8). If acidic, add more base.
-
Phase Separation: If an organic solvent was used (DCM/Toluene), separate the layers.
-
Organic Layer: Halogenated Solvent Waste.
-
Aqueous Layer: Aqueous Waste (containing neutralized sulfamate salts).
-
-
Labeling: Tag container as "Deactivated Sulfamoyl Chloride Waste – Contains Sulfamates."
Emergency Contingencies
Spill Response (Outside Fume Hood)
If a bottle breaks on the floor, do not attempt to mop it with water.
-
Evacuate: The immediate release of HCl gas requires respiratory protection.
-
Isolate: Close lab doors.
-
Absorb: Use a dry spill pillow, vermiculite, or dry sand. Do not use paper towels (they can ignite or degrade rapidly).
-
Neutralize: Sprinkle sodium bicarbonate powder over the absorbed material to neutralize acid in situ.
-
Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste: Corrosive Acid Debris."
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use "neutralizing creams" on the skin; thermal burns from the neutralization heat can worsen the injury.
-
Inhalation: Move to fresh air immediately. HCl causes delayed pulmonary edema; medical observation is required even if symptoms subside.
Waste Stream Classification
Summarize your waste for the EHS removal team using this table:
| Waste Stream | Composition | Hazard Codes | Storage |
| Stream A | Pure/Expired Stock | Corrosive, Toxic | Flammables Cabinet (if solvent present) or Acid Cabinet |
| Stream B | Quenched Aqueous | Irritant (Sulfamates) | General Aqueous Waste |
| Stream C | Solid Spill Debris | Corrosive, Toxic | Sealed Wide-Mouth Drum |
References
-
EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved October 26, 2025, from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved October 26, 2025, from [Link]
Personal protective equipment for handling Butylsulfamyl chloride
Executive Summary
Butylsulfamyl chloride (chemically N-butylsulfamoyl chloride) is a highly electrophilic reagent used primarily in the synthesis of sulfonamides. Its handling requires strict adherence to moisture-exclusion protocols and acid-gas management.
This guide moves beyond generic safety advice, providing a causal explanation of hazards and a self-validating operational workflow. The primary risks are immediate tissue necrosis upon contact (corrosivity) and delayed respiratory edema from hydrolyzed HCl inhalation.
Part 1: Hazard Mechanism & Causality
To safely handle this compound, you must understand why it is dangerous.
-
Hydrolytic Violence: The sulfamoyl chloride moiety (
) is thermodynamically unstable in the presence of water. Upon contact with mucosal moisture (eyes, lungs, sweat), it undergoes rapid hydrolysis:-
Impact: The exothermic release of HCl gas causes immediate chemical burns and respiratory spasms.
-
-
Sensitization Potential: Like many sulfonyl chlorides, this reagent can acylate proteins in the skin, leading to hapten formation and potential long-term allergic sensitization.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. Use this matrix to select equipment based on "Breakthrough Time" (BTT) and degradation resistance.
| PPE Category | Standard Requirement | Technical Justification & Specification |
| Hand Protection | Double-Gloving Strategy | Primary (Inner): 4-mil Nitrile (inspection layer).Secondary (Outer): 5-mil Nitrile (for splash) OR Silver Shield/Laminate (for immersion).Why: Sulfamoyl chlorides can permeate standard nitrile in <15 mins. Laminate gloves offer >480 min BTT against the reagent and common carrier solvents (DCM/THF). |
| Respiratory | Engineering Controls | Primary: Fume hood with face velocity >100 fpm.Secondary (Spill): Full-face respirator with Yellow/Olive (Acid Gas/Organic Vapor) cartridge.Why: N95 masks provide zero protection against HCl vapors. |
| Eye/Face | Sealed Protection | Chemical Splash Goggles (indirect vent). Face shield required if handling volumes >100 mL.Why: Safety glasses allow gas bypass. Hydrolysis on the cornea causes permanent opacity. |
| Body | Chemically Resistant | Poly-coated Tyvek apron or lab coat. Avoid cotton-only lab coats which absorb and hold the corrosive liquid against the skin. |
Visualization: PPE Decision Logic
Figure 1: Decision tree for selecting PPE based on operational scale and risk.
Part 3: Operational Workflow
A. Pre-Operational Validation (The "Dry" Check)
-
Glassware: Flame-dry or oven-dry all glassware. Residual moisture causes immediate clouding (HCl formation) and lowers yield.
-
Trap Setup: If the reaction generates significant HCl, route the exhaust through a base trap (NaOH solution) before it enters the hood plenum.
B. Transfer Protocol (Liquids)
Do not pour from the reagent bottle if possible.
-
Septum Technique: Cap the reagent bottle with a chemically resistant septum.
-
Pressure Equalization: Insert a balloon filled with dry Nitrogen/Argon to prevent vacuum lock.
-
Withdrawal: Use a glass syringe with a Luer-lock stainless steel needle. Avoid plastic syringes if the reagent is neat, as swelling may occur.
C. Emergency Spill Response
If a spill occurs outside the hood:
-
Evacuate the immediate area (HCl gas release).
-
Don PPE: Full-face respirator (Acid Gas cartridge) and Silver Shield gloves.
-
Neutralize: Cover the spill with Solid Sodium Bicarbonate or Calcium Carbonate . Do not use water, as this accelerates gas evolution.
-
Clean: Once bubbling ceases, sweep up the solid into a hazardous waste pail.
Part 4: Quenching & Disposal Protocol
CRITICAL WARNING: Never add water directly to neat this compound. This will cause a violent eruption.
Quenching Workflow
Figure 2: Step-by-step chemical neutralization pathway.
Disposal Steps:
-
Dilute: Dissolve the residue in an organic solvent (Dichloromethane or Toluene).
-
Cool: Place the vessel in an ice bath.
-
Quench: Slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.
-
Observation: Evolution of gas (
if using bicarb) and heat indicates active quenching.
-
-
Segregate: The aqueous layer will contain the sulfamate salt and NaCl. The organic layer contains the solvent. Dispose of both as Halogenated Organic Waste unless phase separation is perfect and verified.
References
-
Organic Syntheses. (2003). Working with Hazardous Chemicals: Sulfonyl Chlorides. Org. Synth. 2003, 80, 133. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
